molecular formula C7H14ClNO3 B1464797 Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride CAS No. 179022-53-8

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Cat. No.: B1464797
CAS No.: 179022-53-8
M. Wt: 195.64 g/mol
InChI Key: FKPJALDKKWSWBM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)2-4-8-5-3-7;/h8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPJALDKKWSWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694567
Record name Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179022-53-8
Record name Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxypiperidine-4-carboxylate hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Properties and Applications of Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, a pivotal heterocyclic building block in modern drug discovery and development. The document delves into the core physicochemical characteristics, with a particular focus on the fundamental basic properties dictated by its piperidine scaffold. It offers expert insights into safe handling, storage, and key applications in synthetic chemistry. Detailed, field-proven experimental protocols for the in situ neutralization and subsequent N-acylation are provided to equip researchers and drug development professionals with actionable methodologies for leveraging this versatile intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a substituted piperidine derivative that has emerged as a valuable scaffold in medicinal chemistry. The piperidine ring is a privileged structure, frequently incorporated into molecules targeting the Central Nervous System (CNS) and other therapeutic areas due to its ability to impart favorable pharmacokinetic properties.[1][2] This specific compound is bifunctional; the secondary amine serves as a nucleophilic handle for substitutions, while the quaternary center bearing both a hydroxyl and a methyl ester group provides opportunities for further structural diversification.[3]

Supplied as a hydrochloride salt, the compound offers enhanced stability and easier handling as a solid compared to the free base. Understanding its basicity, the requisite steps to liberate the reactive free amine, and its subsequent synthetic potential is critical for its effective use in the laboratory. This guide serves to illuminate these core properties and provide a practical framework for its application.

Physicochemical and Structural Properties

The compound's identity is defined by its structure and associated properties. It is crucial to distinguish between the hydrochloride salt form, which is typically supplied commercially, and the free base, which is the reactive species in many synthetic transformations.

PropertyMethyl 4-hydroxypiperidine-4-carboxylate (Free Base)Methyl 4-hydroxypiperidine-4-carboxylate HCl (Salt)Reference(s)
IUPAC Name methyl 4-hydroxypiperidine-4-carboxylatemethyl 4-hydroxypiperidine-4-carboxylate;hydrochloride[4]
Molecular Formula C₇H₁₃NO₃C₇H₁₄ClNO₃[4][5]
Molecular Weight 159.18 g/mol 195.64 g/mol [4]
CAS Number 767265-77-0179022-53-8[4]
Appearance SolidOff-white to white solid[6]
Predicted XlogP -0.6Not Applicable[5]

Core Basic Properties & pKa Analysis

The defining basic property of this molecule stems from the lone pair of electrons on the secondary amine nitrogen within the piperidine ring. This nitrogen acts as a Lewis base, readily accepting a proton (H⁺) to form a positively charged piperidinium ion.

The Acid-Base Equilibrium

The compound is supplied as a hydrochloride salt, meaning the piperidine nitrogen is already protonated. For the nitrogen to act as a nucleophile in a chemical reaction, it must be deprotonated to regenerate the free base. This is achieved by adding a suitable external base, shifting the equilibrium shown below to the left.

Caption: Acid-base equilibrium of the piperidine nitrogen.

pKa Considerations

Causality: This predicted decrease in basicity is a key consideration when selecting a base for deprotonation. A base whose conjugate acid has a pKa significantly higher than ~10 is required to ensure complete and rapid conversion to the free amine.

Safe Handling, Storage, and Personal Protection

Proper handling of piperidine derivatives is essential for laboratory safety. The information below is synthesized from standard safety data sheets for related compounds.

CategoryGuidelineReference(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, and nitrile gloves. Ensure work is conducted in a well-ventilated area or a chemical fume hood.[8]
Handling Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition.[8]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[8]
In Case of Exposure Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if symptoms persist.[8]

Applications in Synthetic Chemistry

This compound is a versatile intermediate primarily used in the synthesis of novel chemical entities for drug discovery. Its structure is a key building block for a range of therapeutic agents.[1]

  • Scaffold for CNS Agents: The piperidine core is prevalent in antipsychotics, antidepressants, and analgesics.[2][9]

  • Combinatorial Chemistry: The secondary amine provides a reliable point for diversification. Libraries of compounds can be rapidly synthesized by reacting the free base with various sulfonyl chlorides, acyl chlorides, or alkyl halides to explore structure-activity relationships (SAR).

  • Precursor for Complex Molecules: The hydroxyl and ester functionalities can be further manipulated. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, opening up additional synthetic pathways.

Scaffold_Diversification cluster_N N-Position Derivatization cluster_C4 C4-Position Modification Core Methyl 4-hydroxypiperidine -4-carboxylate Scaffold N_Alkylation N-Alkylation (R-X) Core->N_Alkylation N_Acylation N-Acylation (RCOCl) Core->N_Acylation N_Sulfonylation N-Sulfonylation (RSO₂Cl) Core->N_Sulfonylation Ester_Hydrolysis Ester Hydrolysis (-COOH) Core->Ester_Hydrolysis Ester_Reduction Ester Reduction (-CH₂OH) Core->Ester_Reduction

Caption: Diversification potential of the core scaffold.

Experimental Protocols & Workflows

The following protocols provide a validated workflow for utilizing this compound in a typical synthetic sequence.

Protocol 1: In Situ Liberation of the Free Base

Rationale: Most reactions require the neutral, nucleophilic free base. Performing the neutralization in situ (in the reaction flask) is efficient and avoids isolating the often less stable free amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to prevent it from competing with the amine substrate in the subsequent reaction.

Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)).

  • Cool the resulting suspension in an ice bath (0 °C).

  • Add triethylamine (1.1 - 1.2 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • The resulting mixture, which contains the free amine and triethylammonium chloride, can be used directly in the next step. The salt byproduct is often soluble or can be filtered off after the reaction if necessary.

Protocol 2: N-Acylation with an Acyl Chloride

Rationale: N-acylation is a fundamental transformation that forms a stable amide bond, a common linkage in pharmaceutical compounds.[10] This protocol uses the free base generated in Protocol 1.

Methodology:

  • Prepare the free base solution as described in Protocol 1.

  • Cool the solution back down to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred free base solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

Synthetic Workflow Diagram

Synthetic_Workflow start Start: HCl Salt in Anhydrous Solvent neutralize Protocol 1: Add Base (e.g., TEA) Stir at RT for 30 min start->neutralize free_base In Situ Free Base + TEA·HCl Salt neutralize->free_base cool Cool to 0 °C free_base->cool acylate Protocol 2: Add Acyl Chloride (RCOCl) Dropwise cool->acylate react Stir at RT (2-16 h) acylate->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (NaHCO₃, Brine) monitor->workup Reaction Complete extract Extract with DCM workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final N-Acylated Product purify->product

Caption: Workflow for the neutralization and N-acylation sequence.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its value is rooted in the privileged piperidine core, enhanced by bifunctional handles for synthetic elaboration. While its utility is clear, practical success hinges on understanding its fundamental basicity and the necessity of converting the stable hydrochloride salt into the reactive free amine. The protocols and data presented in this guide provide the necessary foundation for researchers and scientists to confidently and effectively incorporate this versatile building block into their drug discovery programs.

References

An In-depth Technical Guide to the Characterization of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 106965-63-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Characterization of a Novel Pyrazolopyridine

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] This guide provides a comprehensive framework for the characterization of a specific, yet representative member of this class: 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 106965-63-5). While specific experimental data for this exact CAS number is not publicly available, this document serves as an in-depth technical guide, drawing upon established methodologies and data from closely related analogues to present a robust characterization workflow. As senior application scientists, our goal is not merely to present protocols, but to instill a logical and self-validating approach to the structural elucidation and purity assessment of this important class of molecules.

I. The Molecular Context: Synthesis and Physicochemical Properties

The journey of characterization begins with an understanding of the molecule's origin and its fundamental physical properties. The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be approached through established synthetic routes for related pyrazolopyridines.[5][6] A plausible synthetic pathway is outlined below.

Anticipated Physicochemical Properties

Based on analogues, the following properties for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be anticipated:

PropertyPredicted ValueRationale
Molecular Formula C₁₄H₁₂FN₅Derived from the chemical structure.
Molecular Weight ~269.28 g/mol Calculated from the molecular formula.
Appearance White to faint yellow solidTypical appearance for this class of compounds.[7]
Melting Point 200-220 °CBased on melting points of similar pyrazolo[3,4-b]pyridine derivatives.[7]
Solubility Soluble in DMSO and other polar organic solventsCommon solubility profile for heterocyclic compounds.

II. Structural Elucidation: A Multi-technique Approach

The cornerstone of characterization lies in the unambiguous confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural fingerprint of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Spectral Width: 0-14 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5s1HNH (pyrazole)The pyrazole NH proton is typically deshielded and appears as a broad singlet.[7]
~8.4d1HPyridine HAromatic proton on the pyridine ring.
~8.2d1HPyridine HAromatic proton on the pyridine ring.
~7.1-7.4m4HFluorobenzyl HAromatic protons of the 2-fluorobenzyl group.
~7.0m1HPyridine HAromatic proton on the pyridine ring.
~5.6s2HCH₂Methylene protons of the benzyl group.
~6.0br s2HNH₂Amine protons, often broad and exchangeable with D₂O.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹³C acquisition with proton decoupling.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Spectral Width: 0-180 ppm.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160 (d, J ≈ 245 Hz)C-FCarbon directly attached to fluorine, showing a large coupling constant.
~150-155Pyridine/Pyrazole CQuaternary carbons in the heterocyclic rings.
~140-145Pyridine/Pyrazole CAromatic carbons in the heterocyclic rings.
~125-130Fluorobenzyl CAromatic carbons of the 2-fluorobenzyl group.
~115 (d, J ≈ 21 Hz)Fluorobenzyl CAromatic carbon ortho to the fluorine, showing a smaller coupling constant.
~100-110Pyridine/Pyrazole CAromatic carbons in the heterocyclic rings.
~40CH₂Methylene carbon of the benzyl group.
B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

  • Acquisition Mode: Acquire in positive ion mode.

  • Analysis: Look for the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum Data

  • [M+H]⁺: Expected at m/z 270.12.

  • Key Fragmentation Patterns: The pyrazolo[3,4-b]pyridine core is relatively stable. Common fragmentation patterns involve the loss of the benzyl group or cleavage of the pyridine ring.[8][9]

III. Purity Assessment: Ensuring Compound Integrity

For any research or drug development application, confirming the purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient Example: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The purity is calculated based on the area percentage of the main peak. A pure compound should exhibit a single major peak.

IV. Visualizing the Workflow

To provide a clear overview of the characterization process, the following workflow diagram is presented.

cluster_synthesis Synthesis & Isolation cluster_elucidation Structural Elucidation cluster_purity Purity Assessment cluster_confirmation Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification physchem Physicochemical Properties (Appearance, MP, Solubility) purification->physchem hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy (1H, 13C) physchem->nmr ms Mass Spectrometry (MS) physchem->ms confirmation Confirmed Structure & Purity nmr->confirmation ms->confirmation hplc->confirmation

Caption: Characterization workflow for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine.

V. Conclusion: A Framework for Confident Characterization

This guide has outlined a comprehensive and logical workflow for the characterization of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can be confident in the identity and quality of their compound. This multi-faceted approach ensures the scientific integrity of subsequent biological or medicinal chemistry studies, ultimately accelerating the drug development process. The principles and protocols detailed herein are broadly applicable to the wider class of pyrazolo[3,4-b]pyridine derivatives, providing a valuable resource for scientists working with these important heterocyclic scaffolds.

References

A Technical Guide to the Predicted Spectral Data of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its chemical structure is paramount for its application. Spectroscopic analysis is the cornerstone of structural elucidation. However, publicly available experimental spectral data for this specific compound is limited. This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in established principles of spectroscopy and analysis of data from analogous structures. This document serves as a valuable resource for researchers working with this molecule, offering insights into its expected spectral characteristics and aiding in the interpretation of experimentally acquired data.

Introduction: The Structural Imperative

In the landscape of drug discovery and development, the precise characterization of molecular structure is a non-negotiable prerequisite. This compound, a substituted piperidine, represents a scaffold with significant potential in the synthesis of novel therapeutic agents. The piperidine ring is a prevalent motif in a multitude of approved drugs, valued for its ability to impart desirable pharmacokinetic properties. The presence of hydroxyl and methyl carboxylate functionalities at the 4-position offers versatile points for further chemical modification.

This guide is born out of the necessity to provide a robust spectroscopic framework for this compound in the absence of readily available experimental data. As a Senior Application Scientist, the imperative is not merely to present data, but to elucidate the underlying principles that govern the spectral behavior of this molecule. The following sections will deconstruct the predicted spectral data, offering a causal explanation for the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Predicted ¹H NMR Spectral Data

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) is expected to reveal the key proton environments of the molecule. The hydrochloride form implies that the piperidine nitrogen is protonated, which will significantly influence the chemical shifts of the adjacent protons.

Experimental Considerations: The choice of solvent is critical. D₂O is a common choice for hydrochloride salts due to their solubility and to exchange the labile N-H and O-H protons, simplifying the spectrum. If DMSO-d₆ is used, these labile protons will be observable. The predictions below assume a non-exchanging environment for clarity.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.80s3H-OCH₃The methyl protons of the ester group are in a relatively deshielded environment due to the adjacent carbonyl and oxygen, leading to a singlet in the downfield region.
~3.40 - 3.60m4HH-2, H-6 (axial & equatorial)The protons on the carbons alpha to the protonated nitrogen are significantly deshielded. The chair conformation of the piperidine ring will lead to distinct axial and equatorial protons, which will likely appear as a complex multiplet.
~2.00 - 2.20m4HH-3, H-5 (axial & equatorial)The protons on the carbons beta to the protonated nitrogen are in a more shielded environment compared to the alpha protons. They will also exhibit complex splitting due to coupling with the H-2 and H-6 protons.
~4.50 - 5.50br s1H-OHThe chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet.
~8.50 - 9.50br s2H-N⁺H₂-The protons on the positively charged nitrogen are expected to be significantly deshielded and will appear as a broad singlet.

Causality in Proton Chemical Shifts:

The protonation of the piperidine nitrogen is a key determinant of the ¹H NMR spectrum. The positive charge on the nitrogen atom exerts a strong deshielding effect on the adjacent methylene protons (H-2 and H-6), causing them to resonate at a lower field compared to a neutral piperidine. The chair conformation of the piperidine ring is expected to be the most stable, leading to distinct chemical shifts for the axial and equatorial protons at positions 2, 3, 5, and 6. The coupling constants between these protons would provide valuable information about their dihedral angles and, consequently, the ring conformation. Typically, axial-axial couplings are larger (around 10-13 Hz) than axial-equatorial and equatorial-equatorial couplings (around 2-5 Hz).[1][2]

Visualization of Predicted ¹H NMR Assignments:

G cluster_0 Predicted ¹H NMR Assignments mol Methyl 4-hydroxypiperidine-4-carboxylate p1 ~3.80 ppm -OCH₃ p2 ~3.40 - 3.60 ppm H-2, H-6 p3 ~2.00 - 2.20 ppm H-3, H-5 p4 ~4.50 - 5.50 ppm -OH p5 ~8.50 - 9.50 ppm -N⁺H₂- G cluster_1 Predicted ¹³C NMR Assignments mol Methyl 4-hydroxypiperidine-4-carboxylate c1 ~175 ppm C=O c2 ~70 ppm C-4 c3 ~53 ppm -OCH₃ c4 ~45 ppm C-2, C-6 c5 ~35 ppm C-3, C-5 G parent [M+H]⁺ m/z = 160.0968 frag1 [M+H - H₂O]⁺ m/z = 142.0862 parent->frag1 - H₂O frag2 [M+H - COOCH₃]⁺ m/z = 100.0757 parent->frag2 - COOCH₃ frag3 [M+H - H₂O - COOCH₃]⁺ m/z = 82.0651 frag1->frag3 - COOCH₃

References

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. As a key intermediate in pharmaceutical synthesis, a thorough understanding of its solubility is paramount for process optimization, formulation development, and ensuring reproducible outcomes in drug discovery and development. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers to design and execute robust solubility studies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, its solubility profile dictates crucial downstream applications. Poorly characterized solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability.

This compound is a substituted piperidine derivative. The piperidine moiety, a saturated heterocycle, generally imparts a degree of polarity and the potential for hydrogen bonding, suggesting at least moderate aqueous solubility.[1] However, the overall solubility is a complex interplay of its various functional groups: the methyl ester, the hydroxyl group, and the hydrochloride salt form. The hydrochloride salt is often introduced to enhance aqueous solubility and stability compared to the free base. It is crucial to recognize that the solubility of a hydrochloride salt can be significantly influenced by factors such as pH and the presence of other ions, a phenomenon known as the common ion effect.[2][3]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a framework for generating reliable and meaningful data.

Physicochemical Properties: A Foundation for Understanding Solubility

While specific experimental solubility data for this compound is not extensively reported in publicly available literature, we can infer its likely behavior from its structural components and the properties of related molecules.

PropertyValue/InformationSource
Molecular Formula C₇H₁₄ClNO₃[4]
Molecular Weight 195.64 g/mol [4]
Parent Compound Methyl 4-hydroxypiperidine-4-carboxylate[4]
Parent Compound Polarity The presence of a hydroxyl group and a nitrogen atom suggests polarity and the capacity for hydrogen bonding.[1]
Predicted LogP (Parent) -0.6 (indicative of hydrophilicity)[4]
General Solubility of Piperidines Generally highly soluble in water and polar organic solvents; less soluble in nonpolar solvents.[1][5]

The hydrochloride salt form is expected to exhibit higher aqueous solubility than the parent free base due to the ionic interaction with water molecules. However, this enhanced solubility can be pH-dependent and susceptible to the common ion effect, particularly in acidic environments with high chloride concentrations.[6]

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

In drug discovery and development, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[7]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a supersaturated solution.[7] It is often determined in high-throughput screening settings and is influenced by the experimental conditions, such as the rate of solvent addition and agitation.[8] Kinetic solubility is particularly relevant in early drug discovery for ranking compounds and identifying potential liabilities.[7]

  • Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a solute in a saturated solution at a given temperature and pressure.[7] It is a fundamental physicochemical property of the compound and is critical for formulation development and regulatory submissions.[9] The most common method for determining thermodynamic solubility is the shake-flask method.[10]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of research and the intended application of the data. For a comprehensive understanding of this compound, both types of solubility data are valuable.

References

Stability of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Stability of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its stability is a critical parameter that dictates storage conditions, formulation strategies, and the ultimate purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors governing the stability of this compound, delineating its intrinsic chemical liabilities and offering field-proven protocols for its assessment. We will explore the principal degradation pathways, including hydrolysis and oxidation, and detail the influence of environmental factors such as pH, temperature, and light. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to ensure the integrity and quality of their research and development endeavors.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a piperidine ring substituted with both a hydroxyl group and a methyl carboxylate at the C4 position. The presence of the hydrochloride salt enhances its aqueous solubility and crystallinity. Understanding its fundamental physicochemical properties is the first step in predicting its stability behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [2]
Appearance White to yellow solid
CAS Number 179022-53-8[1][2]
Solubility Slightly soluble in water[3]
Storage Conditions Sealed in dry, Room Temperature[2]

Note: The properties of the free base (non-salt form) include a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol .[4][5]

Predicted Chemical Degradation Pathways

The molecular architecture of this compound contains several functional groups susceptible to degradation under common laboratory and storage conditions. The two most significant liabilities are the methyl ester and the piperidine ring itself.

Ester Hydrolysis

The methyl carboxylate group is the most prominent site for degradation. Ester hydrolysis is a chemical reaction that splits the ester into a carboxylic acid and an alcohol.[6] This reaction can be catalyzed by either acid or base.[6][7]

  • Acid-Catalyzed Hydrolysis : In the presence of water and an acid catalyst, the ester can revert to its constituent carboxylic acid (4-hydroxy-piperidine-4-carboxylic acid) and methanol. This reaction is reversible.[6][8] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9]

  • Base-Promoted Hydrolysis (Saponification) : Under basic conditions, the ester undergoes saponification, which is an irreversible reaction.[7][10] Hydroxide ions directly attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and methanol.[10] This pathway is generally faster and more complete than acid-catalyzed hydrolysis.[7]

Oxidation of the Piperidine Ring

The tertiary amine within the piperidine ring is susceptible to oxidation.[11] This can lead to the formation of an N-oxide or more complex ring-opened products, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.[11] Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals show that H-abstraction can occur from both C-H and N-H bonds, leading to various oxidation products.[12]

Below is a diagram illustrating the primary predicted degradation pathways.

G cluster_main Methyl 4-hydroxypiperidine-4-carboxylate HCl cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway main C₇H₁₄ClNO₃ (Parent Compound) acid 4-Hydroxypiperidine-4-carboxylic acid + Methanol main->acid Acidic conditions (H⁺, H₂O) Reversible base Carboxylate Salt + Methanol main->base Basic conditions (OH⁻) Irreversible (Saponification) n_oxide N-Oxide Derivative main->n_oxide Oxidizing agents (e.g., H₂O₂) Atmospheric O₂ ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Predicted degradation pathways for the target compound.

A Practical Guide to Stability Assessment: Forced Degradation Protocol

Forced degradation, or stress testing, is essential for understanding a compound's stability profile.[13][14] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14] This information is crucial for developing stability-indicating analytical methods.[14]

Objective

To intentionally degrade this compound under hydrolytic, oxidative, thermal, and photolytic stress to identify degradation products and establish a stability-indicating analytical method.

Proposed Analytical Method: A Self-Validating System

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is recommended. For definitive peak identification, Mass Spectrometry (MS) detection can be employed. The method is considered "self-validating" when it can separate all degradation products from the parent peak and from each other, which is confirmed by peak purity analysis using the PDA detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: A gradient of Acetonitrile and a volatile buffer (e.g., 0.1% Formic Acid in Water).

  • Detection: PDA at a wavelength determined by the compound's UV absorbance maximum, and/or MS.

  • Note: Since the piperidine moiety lacks a strong chromophore, derivatization or the use of alternative detection methods like Charged Aerosol Detection (CAD) might be necessary for sensitive quantification.[15]

Experimental Workflow

G prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, RT prep->base ox Oxidation 3% H₂O₂, RT prep->ox therm Thermal (Solution & Solid) 80°C prep->therm photo Photolytic (Solution & Solid) ICH Q1B Conditions prep->photo control Unstressed Control (Stock solution at RT, protected from light) prep->control sampling Sample at Time Points (e.g., 0, 4, 8, 24 hrs) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples (e.g., with NaOH/HCl) sampling->neutralize If applicable analyze Analyze via HPLC-PDA/MS neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture in a water bath at 60°C.[11]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is typically rapid.[11]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[11]

    • Thermal Degradation: Place vials of the stock solution and the solid powder in an oven set to 80°C.

    • Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and photolytic degradation.[18]

  • Sampling and Analysis: Withdraw aliquots from each stressed solution at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before injection. Analyze all samples, including an unstressed control, by the validated HPLC method.

  • Data Interpretation:

    • Monitor for the decrease in the peak area of the parent compound.

    • Identify the formation of new peaks, representing degradation products.

    • Calculate the percentage of degradation.

    • Utilize the PDA detector to check for peak purity of the parent compound at each time point to ensure the method is stability-indicating.

Summary of Expected Outcomes

The results of the forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.

Table 2: Hypothetical Forced Degradation Data Summary

Stress ConditionDuration (hrs)% Assay of Parent Compound% Total ImpuritiesMajor Degradation Pathway
0.1 M HCl, 60°C2485.2%14.8%Acid Hydrolysis
0.1 M NaOH, RT85.5%94.5%Base Hydrolysis
3% H₂O₂, RT2492.1%7.9%Oxidation
Thermal (Solid), 80°C4899.5%0.5%Minimal Degradation
Photolytic (Solid), ICH Q1B-99.8%0.2%Photostable

This data is illustrative and serves as an example of how results can be presented.

Best Practices for Storage and Handling

Based on the intrinsic chemical liabilities and potential for degradation, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in well-sealed containers at room temperature, protected from moisture.[2] For long-term storage, refrigeration (2-8°C) is advisable to minimize any potential for slow degradation.

  • Handling in Solution: Solutions should be prepared fresh whenever possible. If solutions are to be stored, they should be kept at low temperatures and protected from light. Given the high susceptibility to base-catalyzed hydrolysis, contact with basic conditions should be strictly avoided. Buffering solutions to a slightly acidic pH (e.g., pH 4-5) can significantly enhance stability against hydrolysis.

Conclusion

This compound is a robust molecule under thermal and photolytic stress in its solid state. However, in solution, it demonstrates significant susceptibility to degradation via ester hydrolysis, particularly under basic conditions. Oxidative degradation is a secondary but plausible pathway. A thorough understanding of these stability characteristics, validated through systematic forced degradation studies, is paramount for any scientist working with this compound. Adherence to proper storage and handling protocols will ensure the material's integrity, leading to reliable and reproducible results in research and drug development.

References

Methyl 4-Hydroxypiperidine-4-Carboxylate Hydrochloride: A Versatile Scaffold in the Design and Synthesis of CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced blood-brain barrier penetration and metabolic stability.[4] This technical guide delves into the significance and application of a key synthetic intermediate, methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, as a versatile scaffold in the discovery and development of novel CNS-active agents. While not a pharmacologically active agent in itself, its strategic functionalization allows for the construction of diverse molecular entities with a wide range of mechanisms of action. This guide will explore the synthetic utility of this building block and examine the mechanisms of action of prominent drug classes derived from similar 4-hydroxypiperidine scaffolds, including opioid receptor modulators, histamine receptor antagonists, and GABA reuptake inhibitors. Furthermore, we will provide detailed experimental protocols for the synthesis of a representative derivative and for the characterization of its biological activity, offering a comprehensive resource for researchers and professionals in the field of drug development.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of clinically successful drugs.[5][6] Its ubiquity in medicinal chemistry can be attributed to several key factors:

  • Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional structure to optimize interactions with biological targets.[4]

  • Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can improve solubility and handling. The overall lipophilicity of the molecule can be modulated through substitution, which is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Blood-Brain Barrier Permeability: Many piperidine-containing compounds exhibit the ability to cross the blood-brain barrier, a critical requirement for drugs targeting the CNS.

  • Metabolic Stability: The piperidine ring itself is often metabolically stable, contributing to a longer duration of action for the drug.[4]

These advantageous properties have led to the incorporation of the piperidine scaffold into a wide range of therapeutic classes, including analgesics, antipsychotics, antidepressants, and antihistamines.[1][5][6] this compound serves as a valuable starting material for accessing a diverse chemical space within this privileged structural class.

Synthetic Utility of this compound

The chemical structure of this compound offers multiple points for chemical modification, making it a highly versatile building block for medicinal chemists. The key reactive sites include:

  • The Secondary Amine: The nitrogen atom can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents.

  • The Hydroxyl Group: The tertiary alcohol can be used as a nucleophile in etherification reactions or can be eliminated to form an alkene.

  • The Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

These functional handles allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: General synthetic pathways from methyl 4-hydroxypiperidine-4-carboxylate.

Case Studies: Mechanisms of Action of Drugs Derived from 4-Hydroxypiperidine Scaffolds

The versatility of the 4-hydroxypiperidine scaffold is best illustrated by examining the diverse mechanisms of action of drugs that can be synthesized from it or its close derivatives.

Opioid Receptor Agonists: The Case of Pethidine

Pethidine (also known as meperidine) is a synthetic opioid analgesic used for the treatment of moderate to severe pain.[7][8] Its structure contains a central piperidine ring.

Mechanism of Action: Pethidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor in the central nervous system.[9][10][11] Activation of μ-opioid receptors leads to a cascade of intracellular events, including:

  • Inhibition of adenylyl cyclase activity.

  • Activation of inwardly rectifying potassium channels, leading to hyperpolarization of neurons.

  • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

The net effect of these actions is a reduction in the transmission of nociceptive signals and an alteration in the perception of pain.[11] Pethidine also has some affinity for κ-opioid receptors, which may contribute to its anti-shivering effects.[9][10]

Opioid_Signaling Pethidine Pethidine mu_Opioid_Receptor μ-Opioid Receptor Pethidine->mu_Opioid_Receptor G_Protein Gi/o Protein mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits K_Channel K+ Channel G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Analgesia Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia GABA_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GAT1 GABA Transporter (GAT1) GABA_vesicle->GAT1 Reuptake GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor Inhibitory_Signal Inhibitory Signal GABA_receptor->Inhibitory_Signal GABA_synapse->GABA_receptor GRI GABA Reuptake Inhibitor GRI->GAT1 blocks

References

An In-depth Technical Guide to the Potential Biological Activity of 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 4-hydroxy-4-piperidinecarboxylic acid methyl ester hydrochloride. While direct pharmacological data for this compound is scarce, its structural features suggest a high potential for interaction with key central nervous system targets. This document provides a hypothesis-driven exploration of its potential as a modulator of opioid and nociceptin receptors. We will dissect the underlying chemical logic, propose comprehensive, self-validating experimental workflows for screening and characterization, and outline potential future directions for drug discovery based on this promising scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the realm of neuroscience and pain therapeutics.

Introduction: The Piperidine Scaffold and a Molecule of Interest

The 4-substituted piperidine motif is a privileged scaffold in drug discovery, renowned for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. This allows for precise interactions with biological targets. The subject of this guide, 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl, is a simple yet intriguing molecule. Its structure combines a hydrophilic hydroxyl group and a lipophilic methyl ester at the 4-position, creating a unique electronic and steric profile.

While this specific compound is not extensively profiled in the literature, its structural similarity to well-characterized pharmacophores provides a logical starting point for hypothesizing its biological potential. Notably, the 4-hydroxy-4-arylpiperidine and 4-anilidopiperidine classes of molecules are known to possess significant activity at opioid and related receptors.[1][2][3][4] This guide will, therefore, focus on the hypothesis that 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl may act as a modulator of these receptor systems.

Hypothesized Biological Activities Based on Structural Analogs

Potential as an Opioid Receptor Modulator

The 4-anilidopiperidine structure is famously associated with the potent µ-opioid receptor agonist, carfentanil.[3] While our molecule of interest lacks the N-phenylpropanamide group of fentanyl and its analogs, the core piperidine ring with a 4-position substitution is a shared feature. The presence of the hydroxyl group and the methyl ester could allow for hydrogen bonding and other interactions within the opioid receptor binding pocket.

Causality behind the hypothesis: The piperidine ring serves as a scaffold that mimics the tyramine moiety of endogenous opioid peptides. The substituents at the 4-position can significantly influence binding affinity and functional activity (agonist vs. antagonist). It is plausible that the hydroxyl and ester groups could engage with residues in the binding sites of µ (mu), δ (delta), or κ (kappa) opioid receptors.

Potential as a Nociceptin Receptor Ligand

Research has identified 4-hydroxy-4-phenylpiperidines as ligands for the nociceptin receptor (NOP), also known as the opioid-like receptor 1 (ORL-1).[2][4] The NOP system is implicated in a range of physiological processes, including pain, anxiety, and depression. The structural similarity of our compound to these known NOP ligands suggests it may also bind to this receptor.

Causality behind the hypothesis: The 4-hydroxy-4-substituted piperidine core is a key pharmacophore for NOP receptor affinity. The specific nature of the substituent at the 4-position tunes the affinity and efficacy. The methyl carboxylate group in our target molecule presents a different electronic and steric profile than the phenyl group in the known NOP ligands, which could lead to a novel pharmacological profile.

Proposed Experimental Workflows for Activity Screening

To investigate these hypotheses, a systematic, multi-tiered screening approach is recommended. This workflow is designed to first establish binding and then to characterize the functional consequences of that binding.

General Experimental Workflow

The overall strategy involves a progression from initial binding assays to more complex functional and cellular assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Silico & Further Analysis A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Radioligand Binding Assays (µ, δ, κ Opioid Receptors) A->B Test Compound C Radioligand Binding Assays (Nociceptin Receptor) A->C Test Compound D [35S]GTPγS Binding Assay (Determine G-protein coupling) B->D If Binding ≥ 50% inhibition @ 10 µM C->D If Binding ≥ 50% inhibition @ 10 µM E cAMP Accumulation Assay (Measure adenylyl cyclase inhibition) D->E If Agonist Activity Detected G Structure-Activity Relationship (SAR) Exploration (Analog Synthesis) D->G Guide Chemical Modification F Molecular Docking Studies E->F Correlate with Functional Data E->G Guide Chemical Modification

Caption: Proposed experimental workflow for screening.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl for the human µ, δ, κ opioid receptors and the nociceptin receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells)

  • Radioligands: [3H]DAMGO (for µ), [3H]DPDPE (for δ), [3H]U-69,593 (for κ), [3H]nociceptin (for NOP)

  • Non-specific binding inhibitors (e.g., Naloxone for opioid receptors, unlabeled nociceptin for NOP)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (from 100 µM to 0.1 nM).

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific inhibitor (for non-specific binding), or the test compound.

  • Incubate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at G-protein coupled receptors.

Materials:

  • Cell membranes expressing the receptor of interest

  • [35S]GTPγS

  • GDP

  • Agonist (e.g., DAMGO for µ-opioid) and antagonist (e.g., Naloxone) controls

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and the test compound. To test for antagonist activity, include a known agonist at its EC50 concentration.

  • Incubate to allow for G-protein activation (e.g., 60 minutes at 30°C).

  • Terminate the assay by rapid filtration.

  • Measure the bound [35S]GTPγS via scintillation counting.

  • Plot the data to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax relative to a standard agonist.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison.

Table 1: Hypothetical Binding Affinity Data

ReceptorRadioligandTest Compound Ki (nM)
µ-Opioid[3H]DAMGO850
δ-Opioid[3H]DPDPE>10,000
κ-Opioid[3H]U-69,5931200
Nociceptin[3H]Nociceptin250

Table 2: Hypothetical Functional Activity Data ([35S]GTPγS Assay)

ReceptorEC50 (nM)Emax (% of standard agonist)
Nociceptin45060% (Partial Agonist)

Interpretation: The hypothetical data above would suggest that 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl is a moderately potent partial agonist at the nociceptin receptor with weak affinity for the µ- and κ-opioid receptors. This profile could be of interest for developing non-addictive analgesics or anxiolytics.

In Silico Modeling: A Glimpse into Molecular Interactions

Molecular docking can provide insights into the potential binding mode of the compound and guide further chemical modifications.

G A Obtain Receptor Crystal Structure (e.g., NOP Receptor from PDB) B Prepare Receptor for Docking (Remove water, add hydrogens) A->B D Define Binding Site (Based on known ligands) B->D C Generate 3D Conformer of Ligand E Perform Docking Simulation (e.g., using AutoDock Vina) C->E D->E F Analyze Poses and Scoring (Identify key interactions) E->F

Caption: Workflow for molecular docking studies.

A docking study could reveal, for instance, that the hydroxyl group of the compound forms a critical hydrogen bond with a specific asparagine residue in the NOP receptor binding pocket, while the methyl ester occupies a hydrophobic sub-pocket. This information would be invaluable for designing analogs with improved affinity and efficacy.

Synthesis and Future Directions

The synthesis of 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl can likely be achieved through established methods in organic chemistry, potentially starting from a 4-piperidone precursor.[5][6]

Based on the initial screening results, a structure-activity relationship (SAR) study would be the logical next step. For example, if the compound shows promising activity as a partial NOP agonist, future work could involve:

  • Varying the ester group: Replacing the methyl ester with ethyl, propyl, or other groups to probe the hydrophobic pocket.

  • Modifying the piperidine nitrogen: Introducing different substituents on the nitrogen to explore their impact on affinity and selectivity.

  • Stereochemistry: Synthesizing and testing individual enantiomers, as biological targets are chiral and often exhibit stereoselective binding.

Conclusion

While 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl is a relatively simple molecule with limited published biological data, its structural features strongly suggest potential as a modulator of CNS receptors, particularly the opioid and nociceptin systems. The hypothesis-driven experimental workflow outlined in this guide provides a robust and efficient path to exploring this potential. By systematically evaluating its binding and functional profiles, researchers can unlock the therapeutic possibilities of this and related chemical scaffolds, paving the way for the development of novel therapeutics for pain, addiction, and mood disorders.

References

Literature review of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

This guide provides an in-depth technical review of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the synthesis, characterization, application, and safe handling of this versatile piperidine derivative.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with biological targets. This compound serves as a crucial starting material, incorporating a synthetically versatile ester group and a hydroxyl moiety on a quaternary center. This unique arrangement provides a strategic entry point for the elaboration of complex molecular architectures, particularly in the development of agents targeting the central nervous system (CNS) and beyond.[1]

Physicochemical Properties and Identification

Accurate identification is the foundation of any chemical workflow. The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, making it convenient for laboratory use.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
IUPAC Name methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride[2]
CAS Number 179022-53-8[3][4]
Molecular Formula C₇H₁₄ClNO₃[3][4]
Molecular Weight 195.64 g/mol [4]
Appearance Solid, typically off-white to white[5][6]
Canonical SMILES COC(=O)C1(CCNCC1)O.Cl[7]
InChIKey AFJIZTKWUYPYNE-UHFFFAOYSA-N[2][8]

Below is the two-dimensional structure of the parent compound, Methyl 4-hydroxypiperidine-4-carboxylate.

Caption: 2D Structure of Methyl 4-hydroxypiperidine-4-carboxylate.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is often achieved via the deprotection of a nitrogen-protected precursor. The use of a protecting group like tert-butoxycarbonyl (Boc) is a common and robust strategy in piperidine chemistry. It deactivates the otherwise nucleophilic secondary amine, preventing side reactions during manipulations of other functional groups.

Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol details the removal of the Boc protecting group from a suitable precursor, followed by isolation of the hydrochloride salt. This method is chosen for its high yield and straightforward workup.[9]

Step 1: Boc Deprotection

  • To a stirred solution of tert-butyl 4-hydroxy-4-(methoxycarbonyl)piperidine-1-carboxylate (1 equivalent) in 1,4-dioxane (approx. 5-10 mL per gram of starting material), add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (approx. 4-5 equivalents) at room temperature.

    • Causality Insight: 1,4-dioxane is an excellent solvent for both the starting material and the HCl gas. Using a pre-prepared saturated solution of HCl in dioxane provides a controlled, anhydrous acidic environment. This is critical to prevent the potential hydrolysis of the methyl ester functional group, which could occur in the presence of aqueous acid.

  • Stir the reaction mixture at room temperature for 2-4 hours.

    • Self-Validation Checkpoint: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a more polar product spot (or a product with the expected mass) indicates completion.

  • Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt.

Step 2: Product Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Expertise Note: Co-evaporation with a solvent like dichloromethane or diethyl ether can help remove residual HCl.

  • The resulting solid is triturated with diethyl ether or another non-polar solvent to wash away any non-polar impurities.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the protected intermediate to the final active compound.

synthesis_workflow start Start: N-Boc Protected Precursor reaction Boc Deprotection Reaction (2-4h, Room Temp) start->reaction reagents Reagents: - HCl in 1,4-Dioxane reagents->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purify Purification: - Trituration with Diethyl Ether - Filtration & Vacuum Drying workup->purify product Final Product: Methyl 4-hydroxypiperidine-4-carboxylate HCl purify->product

Caption: General workflow for the synthesis via Boc deprotection.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in providing a rigid scaffold onto which medicinal chemists can build complexity.

  • CNS Agents: The piperidine core is prevalent in antipsychotics and antidepressants. The hydroxyl and ester groups on this intermediate provide orthogonal chemical handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).

  • Antihistamines: It serves as a precursor in the synthesis of certain second-generation H1 receptor antagonists, where the piperidine ring is crucial for binding to the target receptor.[1]

  • Opioid Analgesics: The 4-substituted piperidine framework is a classic feature of potent analgesics. This intermediate is a key starting material for analogues of fentanyl and other synthetic opioids.[10]

Role as a Key Building Block

The diagram below conceptualizes the role of Methyl 4-hydroxypiperidine-4-carboxylate HCl as a foundational piece in a multi-step drug synthesis campaign.

application_flow cluster_synthesis Multi-Step Synthesis building_block Methyl 4-hydroxypiperidine- 4-carboxylate HCl step1 Step 1: N-Alkylation / N-Arylation building_block->step1 step2 Step 2: Ester Hydrolysis / Amidation step1->step2 step3 Step 3: OH Group Modification step2->step3 api Complex API Target step3->api

Caption: Use as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to good industrial hygiene and safety practices is paramount. The available safety data sheets (SDS) indicate that this compound, like many amine hydrochlorides, should be handled with care.[5]

Table 2: Summary of Safety Information
CategoryInformationSource(s)
Hazard Statements H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation.[5]
Signal Word Warning / Danger[5]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves, lab coat. Use in a well-ventilated area or fume hood.[5][11]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][11]

Trustworthiness Pillar: The information presented in this table is a synthesis of data from multiple supplier safety data sheets. Always consult the specific SDS for the product you are using before commencing any experimental work. Protocols should be designed to minimize exposure and handle waste according to institutional and regulatory guidelines.

Conclusion

This compound is a strategically important molecule whose value is defined by its versatility. Its well-defined structure, featuring key functional groups on a privileged piperidine scaffold, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel therapeutics.

References

A Technical Guide to Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride for the Research and Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Commercial Sourcing, Quality Control, and Synthetic Considerations for a Key Pharmaceutical Building Block

Introduction: The Strategic Importance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in the molecular architecture of a vast array of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for exploring chemical space and optimizing drug-target interactions. Within this critical class of building blocks, Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS No. 179022-53-8) has emerged as a particularly valuable intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine (as the hydrochloride salt) and a tertiary alcohol adjacent to a methyl ester, provides synthetic chemists with multiple handles for elaboration into more complex molecular frameworks. This guide offers a comprehensive technical overview of the commercial landscape for this important reagent, delving into sourcing, quality control, and the underlying synthetic strategies that influence its procurement and application in pharmaceutical research and development. The piperidine ring system is a recurring motif in many pharmaceuticals, contributing to their pharmacological activity[1][2].

Commercially Available Sources of this compound

A critical first step in any research or development program is the reliable procurement of starting materials. For specialty chemicals such as this compound, a number of reputable suppliers cater to the needs of the pharmaceutical and biotechnology industries. The table below provides a comparative summary of several key commercial sources.

SupplierCAS NumberMolecular FormulaPurity SpecificationAdditional Notes
Key Organics179022-53-8C7H14ClNO3>97%Offers various pack sizes from 100 mg to 1 g.[3][4]
Sigma-Aldrich179022-53-8C7H14ClNO397%Available through various partners on their platform.[5]
ChemScene179022-53-8C₇H₁₄ClNO₃≥97%Provides basic computational chemistry data.
BLD Pharm179022-53-8Not SpecifiedNot SpecifiedLists the product for online ordering.[6]
Aaron Chemistry179022-53-8C7H14ClNO3Not SpecifiedLists the product with its key identifiers.[7]

It is imperative for researchers to note the distinction between the hydrochloride salt (CAS No. 179022-53-8) and the free base, Methyl 4-hydroxypiperidine-4-carboxylate (CAS No. 767265-77-0)[8][9]. While chemically related, their distinct physical and chemical properties can have significant implications for reaction setup and stoichiometry.

Quality Control and Purity Considerations: A Self-Validating System

The adage "garbage in, garbage out" holds particularly true in drug development. The purity and characterization of starting materials are non-negotiable for ensuring the reproducibility of synthetic procedures and the integrity of biological data. When procuring this compound, a thorough evaluation of the supplier's quality control measures is paramount.

The Certificate of Analysis (CoA): Your Primary Quality Document

A comprehensive Certificate of Analysis should accompany every batch of material. While a publicly available CoA for this specific compound was not found during the literature search, a typical CoA for a high-purity pharmaceutical intermediate will include the following critical information:

  • Identification: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assay: A quantitative measure of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is standard for this material.

  • Appearance: A description of the physical state and color of the compound.

  • Solubility: Information on the solubility in various solvents.

  • Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process, usually determined by Gas Chromatography (GC).

  • Water Content: Measured by Karl Fischer titration.

Causality Behind Experimental Choices in Quality Control

The choice of analytical techniques is dictated by the chemical nature of the molecule. For this compound, HPLC is the gold standard for purity determination due to its ability to separate the main component from structurally related impurities. NMR spectroscopy is indispensable for confirming the molecular structure, with characteristic peaks for the methyl ester, the piperidine ring protons, and the hydroxyl group. The hydrochloride salt form also influences the chemical shifts observed in the NMR spectrum.

Synthetic Routes and the Implication of Impurity Profiles

Understanding the likely synthetic pathways to this compound provides valuable insights into potential impurities that may be present in the final product. While specific, proprietary synthesis routes are seldom disclosed by commercial suppliers, a logical and commonly employed strategy for this class of compounds involves the deprotection of a protected piperidine precursor.

A plausible synthetic route is the removal of a tert-butyloxycarbonyl (Boc) protecting group from a suitable precursor, such as Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate, using a strong acid like hydrochloric acid. This method is well-documented for the synthesis of other piperidine hydrochlorides[10].

G cluster_0 Plausible Synthetic Pathway Start Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate Reagent Hydrochloric Acid (HCl) in a suitable solvent (e.g., Dioxane, Methanol) Start->Reagent Deprotection Product This compound Reagent->Product Salt Formation

Caption: A plausible synthetic route to the target compound.

This deprotection step is generally clean and high-yielding. However, potential impurities could include:

  • Incomplete Deprotection: Residual amounts of the N-Boc protected starting material.

  • By-products of Deprotection: For instance, isobutylene and tert-butanol, which are typically volatile and removed during workup and drying.

  • Impurities from the Starting Material: Any impurities present in the initial N-Boc protected piperidine will likely carry through to the final product.

Applications in Drug Discovery and Development

The 4-hydroxypiperidine-4-carboxylate scaffold is a versatile building block in medicinal chemistry. The tertiary hydroxyl group can act as a hydrogen bond donor or acceptor, and its position can influence the conformation of the piperidine ring. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug molecules. The secondary amine of the hydrochloride salt provides a key point for N-alkylation or N-arylation to introduce further diversity.

Procurement Workflow for the Research Scientist

The procurement of a specialty chemical like this compound follows a structured process to ensure timely delivery of a quality-assured product.

G Start Identify Need for Compound in Research Plan Search Search Commercial Supplier Databases (e.g., Sigma-Aldrich, Key Organics) Start->Search Select Select Supplier Based on Purity, Availability, and Cost Search->Select Request Request Quotation and Certificate of Analysis Select->Request Evaluate Evaluate CoA for Compliance with Research Needs Request->Evaluate Purchase Issue Purchase Order Evaluate->Purchase Receive Receive Compound and Log into Inventory Purchase->Receive Verify Internal QC Verification (e.g., NMR, LC-MS) Receive->Verify Release Release for Use in Synthesis Verify->Release

Caption: A typical procurement workflow for a specialty chemical.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. A sound understanding of its commercially available sources, the critical importance of rigorous quality control, and the likely synthetic routes that can influence its purity are essential for any research scientist or drug development professional. By partnering with reputable suppliers and maintaining a robust internal verification process, researchers can confidently incorporate this key intermediate into their synthetic campaigns, ultimately accelerating the discovery of new medicines.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique trifunctional nature, featuring a secondary amine, a tertiary alcohol, and a methyl ester all anchored to a piperidine core, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on the synthesis of spirocyclic compounds, which are prominent motifs in a variety of biologically active molecules. We present detailed, field-proven protocols, mechanistic insights, and quantitative data to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: A Scaffold of Therapeutic Promise

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Methyl 4-hydroxypiperidine-4-carboxylate, available as its hydrochloride salt for enhanced stability and handling, provides a strategic entry point into a diverse chemical space. The hydrochloride salt ensures the piperidine nitrogen is protonated, preventing unwanted side reactions and allowing for controlled deprotection and subsequent functionalization.

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The secondary amine is readily amenable to N-alkylation or N-acylation, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. The tertiary hydroxyl group and the methyl ester at the C4 position are key to its utility in constructing spirocyclic systems, a structural motif known to enhance the three-dimensionality and metabolic stability of drug candidates.[1]

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
CAS Number 179022-53-8
Appearance White to off-white solid
Solubility Soluble in water and methanol

Core Application: Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

A paramount application of this compound is in the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives. This scaffold is the core of molecules investigated as potent inhibitors of enzymes such as acetyl-CoA carboxylase (ACC), which are targets for the treatment of metabolic diseases.[2] The synthesis involves a domino reaction sequence initiated by the reaction of a substituted 2'-hydroxyacetophenone with the deprotected Methyl 4-hydroxypiperidine-4-carboxylate.

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel-type condensation between the active methylene group of the piperidine-4-carboxylate and the ketone of the 2'-hydroxyacetophenone, catalyzed by a base. This is followed by an intramolecular Michael addition of the phenolic hydroxyl group onto the newly formed α,β-unsaturated ester. Subsequent cyclization and dehydration afford the spiro[chroman-2,4'-piperidin]-4-one core. The choice of base and solvent is critical to facilitate both the initial condensation and the subsequent cyclization while minimizing side reactions.

G A Methyl 4-hydroxypiperidine- 4-carboxylate (free base) D Intermediate: α,β-Unsaturated Ester A->D Condensation B 2'-Hydroxyacetophenone Derivative B->D C Base (e.g., Pyrrolidine) C->D E Intramolecular Michael Addition (Phenolic Hydroxyl Attack) D->E Tautomerization & Cyclization F Cyclized Intermediate E->F G Spiro[chroman-2,4'-piperidin]-4-one Product F->G

Caption: Reaction pathway for spiro[chroman-2,4'-piperidin]-4-one synthesis.

Detailed Experimental Protocol: Synthesis of Spiro[chroman-2,4'-piperidin]-4-one

This protocol describes a general procedure for the synthesis of the spiro[chroman-2,4'-piperidin]-4-one core. The specific 2'-hydroxyacetophenone derivative can be varied to generate a library of analogues.

Materials:

  • This compound

  • Substituted 2'-hydroxyacetophenone (e.g., 5-chloro-2'-hydroxyacetophenone)

  • Pyrrolidine

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Deprotection of the Piperidine:

    • To a solution of this compound (1.0 eq) in a minimal amount of water, add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8-9.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of Methyl 4-hydroxypiperidine-4-carboxylate as an oil or low-melting solid. The free base is often used immediately in the next step without further purification.

  • Spirocyclization Reaction:

    • To a solution of the appropriate 2'-hydroxyacetophenone (1.0 eq) in absolute ethanol (5-10 mL per mmol of acetophenone), add the free base of Methyl 4-hydroxypiperidine-4-carboxylate (1.1 eq).

    • Add pyrrolidine (0.5 eq) as a catalyst.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure spiro[chroman-2,4'-piperidin]-4-one product.

Data Presentation: Representative Yields for Spiro[chroman-2,4'-piperidin]-4-one Synthesis

2'-Hydroxyacetophenone SubstituentProduct Yield (%)
5-Chloro65-75
5-Bromo60-70
5-Fluoro68-78
5-Methyl70-80
Unsubstituted75-85

Further Functionalization: N-Alkylation and N-Acylation

The secondary amine of the newly formed spiro[chroman-2,4'-piperidin]-4-one provides a convenient handle for further diversification, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Protocol: N-Alkylation

Materials:

  • Spiro[chroman-2,4'-piperidin]-4-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of the spiro[chroman-2,4'-piperidin]-4-one in acetonitrile or DMF, add the base (K₂CO₃ or Et₃N).

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography.

Protocol: N-Acylation

Materials:

  • Spiro[chroman-2,4'-piperidin]-4-one (1.0 eq)

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (1.5-2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the spiro[chroman-2,4'-piperidin]-4-one in dichloromethane and add the base (triethylamine or pyridine).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and purify the product by column chromatography.

G A Spiro[chroman-2,4'-piperidin]-4-one B N-Alkylation A->B R-X, Base C N-Acylation A->C RCOCl, Base D N-Aralkylation A->D ArCH₂-X, Base E N-Arylation A->E Ar-X, Pd-catalyst F Diverse Library of Functionalized Spiro Compounds B->F C->F D->F E->F

Caption: Diversification of the spiro[chroman-2,4'-piperidin]-4-one scaffold.

Conclusion and Future Outlook

This compound is a versatile and cost-effective building block for the synthesis of complex, medicinally relevant molecules. Its application in the construction of spiro[chroman-2,4'-piperidin]-4-one derivatives highlights its strategic importance in modern drug discovery. The protocols detailed herein provide a robust foundation for researchers to explore the vast chemical space accessible from this valuable starting material. Future applications are anticipated to expand into the synthesis of other complex heterocyclic systems and natural product analogues, further solidifying the role of this compound as a cornerstone of synthetic organic chemistry.

References

Application Notes and Protocols: Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold and the Utility of a Key Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of approved therapeutic agents.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric groups. Within the diverse toolkit of piperidine-based building blocks, Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride emerges as a particularly versatile and valuable intermediate for drug discovery and development.[]

This tertiary hydroxyester offers a unique combination of functionalities: a secondary amine for derivatization, a hydroxyl group for introducing further complexity or serving as a hydrogen bond donor, and a methyl ester that can be readily converted to a carboxylic acid or an amide. This trifecta of reactive sites, coupled with the inherent conformational properties of the piperidine ring, allows for the efficient construction of complex molecules with diverse biological activities. These notes provide an in-depth guide to the practical application of this compound, detailing core protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[4]
Molecular Weight 195.64 g/mol [5]
Appearance Solid[5]
CAS Number 179022-53-8[4]
InChI Key AFJIZTKWUYPYNE-UHFFFAOYSA-N[6]
Purity Typically ≥98%[5]

Handling and Storage: this compound is a stable, solid compound. It should be stored in a cool, dry, and well-ventilated area. As with all amine hydrochlorides, it is important to handle the compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Transformations and Protocols

The hydrochloride salt of Methyl 4-hydroxypiperidine-4-carboxylate renders the secondary amine non-nucleophilic. Therefore, a crucial first step in most synthetic applications is a basic workup or the in-situ addition of a base to liberate the free amine, which can then undergo further reactions.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental transformation for elaborating the piperidine core, allowing for the introduction of a wide range of substituents that can modulate a compound's pharmacological profile.[7][8] The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic secondary amine attacks an electrophilic alkyl halide.

Expertise & Experience: The choice of base is critical in N-alkylation reactions. A non-nucleophilic, sterically hindered base is often preferred to prevent competition with the substrate amine.[7] The selection of the solvent is also important; polar aprotic solvents like acetonitrile or DMF are commonly used to dissolve the reactants and facilitate the Sₙ2 reaction. Monitoring the reaction by TLC or LC-MS is essential to determine the point of completion and to identify the formation of any potential byproducts, such as over-alkylation to form a quaternary ammonium salt.

Protocol: N-Alkylation of Methyl 4-hydroxypiperidine-4-carboxylate with Benzyl Bromide

Materials and Reagents:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq or DIPEA, 3.0 eq).

  • Add anhydrous acetonitrile or DMF to form a stirrable suspension.

  • Slowly add benzyl bromide (1.1 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 50-60 °C to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzylated product.

Trustworthiness: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

N_Alkylation_Workflow reagents Methyl 4-hydroxypiperidine-4-carboxylate HCl Benzyl Bromide Base (K₂CO₃ or DIPEA) Solvent (MeCN or DMF) reaction Reaction (RT to 60°C) reagents->reaction 1. Mix workup Work-up (Solvent removal, Extraction) reaction->workup 2. Monitor (TLC/LC-MS) purification Purification (Column Chromatography) workup->purification 3. Isolate Crude product N-benzyl-4-hydroxy-4- (methoxycarbonyl)piperidine purification->product 4. Characterize (NMR, MS)

Caption: Workflow for the N-alkylation of Methyl 4-hydroxypiperidine-4-carboxylate.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[9][10] The methyl ester of Methyl 4-hydroxypiperidine-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate a diverse library of amides.

Expertise & Experience: Direct condensation of a carboxylic acid and an amine is generally inefficient.[11] Therefore, coupling reagents are employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to suppress side reactions and improve efficiency.[9][12] The choice of solvent and base is also crucial for a successful coupling reaction.

Protocol: Two-Step Synthesis of a Piperidine-4-carboxamide Derivative

Step 1: Hydrolysis of the Methyl Ester

Materials and Reagents:

  • N-protected Methyl 4-hydroxypiperidine-4-carboxylate (e.g., the N-benzyl derivative from the previous protocol)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-protected methyl ester (1.0 eq) in a mixture of MeOH or THF and water.

  • Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Coupling with Aniline

Materials and Reagents:

  • N-protected 4-hydroxy-piperidine-4-carboxylic acid (from Step 1)

  • Aniline

  • EDC hydrochloride

  • HOBt or DMAP

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq) or a catalytic amount of DMAP.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Trustworthiness: The progress of the hydrolysis and coupling reactions should be carefully monitored to ensure complete conversion and minimize side product formation. The final amide product must be rigorously characterized by NMR and mass spectrometry to confirm its identity and purity.

Amide_Formation_Pathway cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling start_ester N-Protected Methyl Ester hydrolysis LiOH or NaOH MeOH/H₂O or THF/H₂O start_ester->hydrolysis carboxylic_acid N-Protected Carboxylic Acid hydrolysis->carboxylic_acid coupling_reagents Amine (e.g., Aniline) EDC, HOBt/DMAP, DIPEA carboxylic_acid->coupling_reagents final_amide N-Protected Piperidine-4-carboxamide coupling_reagents->final_amide

Caption: Two-step pathway for the synthesis of piperidine-4-carboxamide derivatives.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its strategic combination of functional groups provides a robust platform for the synthesis of diverse and complex molecules. The protocols detailed in these application notes for N-alkylation and amide bond formation represent fundamental transformations that can be adapted and expanded upon to generate novel chemical entities for drug discovery programs. By understanding the principles behind these reactions and employing rigorous experimental technique and characterization, researchers can effectively leverage this key intermediate to accelerate the development of new therapeutic agents.

References

Application Notes and Protocols: Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse pharmacophoric elements.[4][5] Among the myriad of substituted piperidines, methyl 4-hydroxypiperidine-4-carboxylate hydrochloride stands out as a particularly valuable building block. This bifunctional molecule, featuring a nucleophilic secondary amine, a tertiary alcohol, and an ester, provides a rich platform for the synthesis of complex molecules, including spirocyclic systems and highly functionalized piperidine derivatives.[6]

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for its effective use in the synthesis of novel compounds.

Chemical Properties and Handling

Methyl 4-hydroxypiperidine-4-carboxylate is typically supplied as a hydrochloride salt to improve its stability and handling properties.[7][8] The free base can be generated in situ or isolated prior to reaction.

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₃[7]
Molecular Weight195.64 g/mol [8]
AppearanceSolid[9]
CAS Number179022-53-8[7]

Storage: The compound should be stored in a cool, dry place, tightly sealed to prevent moisture absorption.

Liberation of the Free Base: For many reactions, it is necessary to neutralize the hydrochloride salt to liberate the free secondary amine. This is typically achieved by treating a solution or suspension of the hydrochloride salt with a suitable base, such as triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate or sodium bicarbonate, in an appropriate solvent.

Core Synthetic Transformations

The unique arrangement of functional groups in this compound allows for a variety of selective transformations. The following sections detail protocols for key reactions, providing the rationale behind the choice of reagents and conditions.

N-Functionalization Reactions

The secondary amine of the piperidine ring is a primary site for elaboration, enabling the introduction of a wide array of substituents that can modulate the biological activity and pharmacokinetic properties of the resulting molecules.[10]

a) N-Alkylation via Reductive Amination

Reductive amination is a robust and widely employed method for the N-alkylation of secondary amines.[11] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Protocol: General Procedure for N-Alkylation via Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add a mild base such as triethylamine (1.2 eq) to liberate the free amine.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture. This reagent is particularly effective as it is mild and selective for the reduction of iminium ions in the presence of other reducible functional groups.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of sodium triacetoxyborohydride is crucial for its selectivity, preventing the reduction of the ester functionality.

  • The choice of solvent depends on the solubility of the starting materials and the reaction temperature. Dichloromethane is a common choice for room temperature reactions.

b) N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction allows for the direct coupling of the piperidine nitrogen with aryl halides or triflates, providing access to N-arylpiperidine derivatives.

Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig reaction and depends on the nature of the aryl halide and the amine.[14] Sterically hindered biaryl phosphine ligands often provide excellent results.

  • An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Ester and Hydroxyl Group Manipulations

The ester and hydroxyl groups at the C4 position offer further opportunities for diversification.

a) Ester Hydrolysis (Saponification)

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation that provides a handle for further functionalization, such as amide bond formation.[15][16]

Protocol: Ester Hydrolysis

  • Reaction Setup: Dissolve the methyl 4-hydroxypiperidine-4-carboxylate derivative in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (1.5-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Isolation: The precipitated product can be isolated by filtration or extraction with an organic solvent.

Causality Behind Experimental Choices:

  • Alkaline hydrolysis is generally preferred over acidic hydrolysis because it is an irreversible process, leading to higher yields.[15]

  • The choice of base and solvent can influence the reaction rate and the ease of product isolation.

b) Formation of Spirocyclic Systems

The tertiary hydroxyl group, in conjunction with the ester, makes this building block an excellent precursor for the synthesis of spirocyclic compounds.[6] For instance, intramolecular cyclization can lead to the formation of spiro-oxazolidinones or other heterocyclic systems.

Protocol: Example of Spiro-oxazolidinone Formation

  • N-Protection (if necessary): Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc or Cbz) if it is not already functionalized.

  • Activation: The hydroxyl group can be activated, or the reaction can proceed via an intramolecular transesterification or reaction with a carbonylating agent. For example, reaction with phosgene or a phosgene equivalent can lead to the formation of a spiro-oxazolidinone.

  • Cyclization: The cyclization is typically carried out in the presence of a base in an appropriate solvent.

  • Deprotection and Further Functionalization: The protecting group on the nitrogen can be removed to allow for further derivatization.

Experimental Workflows and Diagrams

To visually represent the synthetic pathways discussed, the following diagrams have been generated using Graphviz.

N_Functionalization start Methyl 4-hydroxypiperidine-4-carboxylate HCl free_base Free Base start->free_base Base (e.g., Et3N) n_alkylated N-Alkylated Product free_base->n_alkylated 1. RCHO, R2CO 2. NaBH(OAc)3 n_arylated N-Arylated Product free_base->n_arylated Ar-X, Pd catalyst, Ligand, Base

Caption: N-Functionalization Pathways.

C4_Modification start Methyl 4-hydroxypiperidine-4-carboxylate Derivative acid 4-Hydroxy-4-carboxypiperidine Derivative start->acid Base (e.g., LiOH, NaOH) spiro Spirocyclic Product start->spiro Intramolecular Cyclization

Caption: C4-Position Modifications.

Conclusion

This compound is a highly versatile and valuable building block in modern drug discovery. Its trifunctional nature allows for a wide range of selective chemical transformations, providing access to a diverse array of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in the development of novel therapeutic agents. The strategic application of the reactions described herein can significantly accelerate the synthesis of new chemical entities with improved pharmacological profiles.

References

Application Notes & Protocols: Strategic Coupling Reactions with Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. The piperidine moiety is one such "privileged scaffold," prized for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space to optimize interactions with biological targets.[1] Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a versatile bifunctional building block that capitalizes on this scaffold. It presents three distinct points for chemical modification: the secondary amine, the tertiary alcohol, and the methyl ester.

This guide provides an in-depth exploration of key coupling strategies for this reagent, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that govern the choice of reagents and conditions. The protocols described herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable intermediate in the synthesis of novel chemical entities.

Initial Consideration: Handling the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt to enhance its stability and shelf-life as a solid. However, the protonated piperidine nitrogen is non-nucleophilic. Therefore, for any reaction involving the nitrogen atom (e.g., acylation, arylation, alkylation), the free base must be generated in situ. This is typically achieved by adding a suitable non-nucleophilic base.

Choice of Base - A Critical Decision:

  • Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. They act as proton sponges, neutralizing the HCl without competing with the piperidine nitrogen as a nucleophile. DIPEA is often preferred due to its greater steric bulk, which further minimizes potential side reactions.

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly in polar aprotic solvents where they have sufficient solubility.

For reactions targeting the hydroxyl or ester groups where the amine's nucleophilicity could interfere, protection of the nitrogen, typically as a tert-butoxycarbonyl (Boc) carbamate, is the recommended strategy.[2]

Protocol 1: N-Acylation via Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3][4] Coupling the piperidine nitrogen with a carboxylic acid introduces a vast array of possible side chains, profoundly influencing the molecule's properties. The direct condensation of an amine and a carboxylic acid is generally unfavorable; therefore, the carboxylic acid must first be activated.[5]

Scientific Principle: In Situ Activation with Peptide Coupling Reagents

Modern amide bond synthesis relies on coupling reagents that convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine.[4] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally efficient, especially for challenging or sterically hindered couplings, by forming a highly reactive OAt-active ester.[6][7][8] The pyridine nitrogen within the HOAt moiety of HATU provides anchimeric assistance, accelerating the coupling reaction and minimizing side reactions like racemization.[6]

Experimental Workflow: N-Acylation

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid & HATU in DMF preactivate Pre-activate Acid (15-30 min, RT) prep_acid->preactivate Add DIPEA prep_amine Dissolve Piperidine·HCl & DIPEA in DMF add_amine Add Amine Solution prep_amine->add_amine preactivate->add_amine react Stir Reaction (1-4 hours, RT) add_amine->react quench Dilute with EtOAc react->quench Monitor by TLC/LC-MS wash Aqueous Washes (LiCl, NaHCO₃, Brine) quench->wash purify Column Chromatography wash->purify product Purified N-Acyl Piperidine purify->product

Caption: Workflow for N-Acylation using HATU.

Detailed Step-by-Step Protocol (HATU Coupling)
  • Reagent Preparation:

    • In a dry, inert-atmosphere flask, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous Dimethylformamide (DMF).

    • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 5 minutes.

  • Activation: To the carboxylic acid/HATU solution, add DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive ester.[9]

  • Coupling: Add the amine solution from the separate flask to the activated carboxylic acid mixture dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Coupling PartnerReagent SystemBaseTypical YieldReference
Benzoic AcidHATUDIPEA>90%Adapted from[9]
Acetic AcidEDC/HOBtTEA85-95%Adapted from[3]
Phenylacetic AcidTBTUDIPEA>90%Adapted from[8]

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction. This transformation allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate, a bond that is challenging to form using traditional methods.

Scientific Principle: The Palladium Catalytic Cycle

The reaction mechanism involves a Pd(0) catalyst.[10] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being essential to promote the reductive elimination step.[11]

Reaction Schematic: Buchwald-Hartwig Amination

cluster_conditions Reaction Conditions reactant1 Methyl 4-hydroxypiperidine-4-carboxylate (as free base) catalyst Pd Catalyst (e.g., Pd₂(dba)₃) product N-Aryl Piperidine Product reactant1->product Heat reactant2 Aryl-X (X = Br, I, OTf) reactant2->product Heat plus1 + ligand Ligand (e.g., XPhos, RuPhos) base Base (e.g., NaOtBu, K₂CO₃) solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme for Buchwald-Hartwig N-Arylation.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add Base: Add the base (e.g., NaOtBu or K₂CO₃, 1.4 eq).

  • Add Reagents: Add this compound (1.2 eq) and anhydrous solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: O-Functionalization via the Mitsunobu Reaction

Functionalizing the sterically hindered tertiary hydroxyl group requires a robust and reliable reaction. The Mitsunobu reaction is an excellent choice, converting the alcohol into a variety of other functional groups with a pronucleophile under mild, dehydrative conditions.[12][13]

Scientific Principle: Activating the Hydroxyl Group

The Mitsunobu reaction is a redox-condensation process.[12] Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the key reagents.[13] PPh₃ first attacks the azodicarboxylate to form a betaine intermediate. This highly basic intermediate deprotonates the acidic pronucleophile (e.g., a phenol or carboxylic acid). The resulting alkoxide from the piperidine starting material then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the pronucleophile displaces this group in an Sₙ2 fashion.[14]

Mechanism: The Mitsunobu Reaction

G Start Alcohol (Pip-OH) PPh₃, DEAD, Nu-H Betaine Formation of Betaine Intermediate [PPh₃-DEAD] Start->Betaine PPh₃ attacks DEAD Oxyphosphonium Formation of Oxyphosphonium Salt [Pip-O-PPh₃⁺] Betaine->Oxyphosphonium Alcohol attacks phosphonium SN2 Sₙ2 Attack by Nucleophile (Nu⁻) Oxyphosphonium->SN2 Nucleophile attacks activated alcohol End Product (Pip-Nu) + Ph₃P=O + DEAD-H₂ SN2->End

Caption: Simplified mechanistic pathway of the Mitsunobu reaction.

Detailed Step-by-Step Protocol (Phenol Coupling)

Note: For this reaction, the piperidine nitrogen should first be protected, for example with a Boc group, to prevent it from acting as a competing nucleophile.

  • Reaction Setup: Under an inert atmosphere (e.g., argon), dissolve N-Boc-protected Methyl 4-hydroxypiperidine-4-carboxylate (1.0 eq), the phenol nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous Tetrahydrofuran (THF).[15]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours to overnight, monitoring by TLC/LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by column chromatography. The triphenylphosphine oxide and reduced hydrazine byproducts are typically separable from the desired product.

  • Deprotection (if necessary): The N-Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane, to yield the final product.[16][17]

References

Analytical methods for quantifying Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the quantitative analysis of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of various analytical techniques, complete with step-by-step protocols and the scientific rationale behind methodological choices.

Introduction: Navigating the Analytical Challenges

This compound is a key heterocyclic building block in modern medicinal chemistry. Its accurate quantification is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and performing quality control on final active pharmaceutical ingredients (APIs). However, the molecule presents a distinct analytical challenge: it lacks a native chromophore, rendering direct detection by UV-Visible spectrophotometry inefficient at typical wavelengths.

This guide, crafted from the perspective of a senior application scientist, moves beyond mere procedural descriptions. It delves into the causality behind experimental design, empowering the user to not only execute but also adapt these methods. We will explore four robust analytical strategies, each with its own merits regarding sensitivity, specificity, and application context. The protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is critical for selecting and optimizing an analytical method.

PropertyValueSource
Chemical Structure (Free Base) COC(=O)C1(CCNCC1)O[1]
Molecular Formula (HCl Salt) C₇H₁₄ClNO₃[2]
Molecular Weight (HCl Salt) 195.64 g/mol [3]
Molecular Formula (Free Base) C₇H₁₃NO₃[1][4]
Molecular Weight (Free Base) 159.18 g/mol [1][4]
Appearance Solid[4]
Predicted XlogP -0.6[1]
Solubility The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol. A related compound, methyl piperidine-4-carboxylate, is slightly soluble in water.[5][6]

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method stands as the premier choice for the direct, sensitive quantification of non-volatile analytes that lack a UV chromophore.

Principle of Analysis

Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the optical properties of the analyte. The HPLC eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged by a corona discharge and the total charge is measured by an electrometer. The signal is proportional to the mass of the non-volatile analyte, providing near-uniform response for different compounds. This makes it an exceptionally powerful tool for purity analysis and quantification without a reference standard for every impurity. A validated HPLC-CAD method has been successfully used for similar non-chromophoric piperidine compounds.[7]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade, >18 MΩ·cm)

  • Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade) for sample dissolution

2. Instrumentation:

  • HPLC system with a quaternary or binary pump and autosampler

  • Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo, CAD)

  • C18 analytical column (e.g., Atlantis C18, 150 mm x 4.6 mm, 3.5 µm particle size)[7]

  • Data acquisition and processing software (e.g., Chromeleon)

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% HFBA in WaterHFBA acts as an ion-pairing agent, improving the retention of the polar, basic analyte on the reversed-phase column.[7]
Mobile Phase B AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient Isocratic: 90:10 (A:B)An isocratic method is simpler and more robust. A gradient can be developed if needed to separate impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.[7]
Injection Volume 10 µLTo be optimized based on concentration and sensitivity.
CAD Settings Nitrogen Gas Pressure: 35 psiThis is a typical setting; consult the instrument manual for optimization.[7]

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (90:10 A:B).

  • Sample Preparation: Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL) and prepare as described for the stock solution. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Apply a linear regression analysis. A correlation coefficient (r²) > 0.999 is desirable.

  • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters

The following table summarizes the expected performance characteristics based on ICH Q2(R1) guidelines, with typical values adapted from similar analyses.[7]

ParameterTypical Specification
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0%
Limit of Quantification (LOQ) ~10 ng/mL[7]
Specificity Peak purity analysis, no interference from blank

Workflow Diagram: HPLC-CAD Analysis

HPLC_CAD_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Calibration Curve Solutions hplc HPLC System (C18 Column, Ion-Pairing Mobile Phase) prep_std->hplc Inject Standards prep_smp Prepare Sample Solution & Filter prep_smp->hplc Inject Sample cad Charged Aerosol Detector (CAD) hplc->cad Eluent integrate Integrate Peak Area cad->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for quantification using HPLC-CAD.

Method 2: RP-HPLC with Pre-Column Derivatization and UV Detection

This classic approach chemically modifies the analyte to attach a UV-absorbing molecule, enabling detection with standard HPLC-UV systems. It is a cost-effective alternative when advanced detectors like CAD or MS are unavailable.

Principle of Analysis

The secondary amine of the piperidine ring is nucleophilic and can react with a derivatizing agent. 4-toluenesulfonyl chloride (tosyl chloride) is an excellent choice as it reacts specifically with the amine under basic conditions to form a tosylamide.[8][9] The introduced tosyl group contains an aromatic ring, which is a strong chromophore, typically detected around 230-254 nm. This method provides excellent sensitivity and is a staple in quality control labs.[10]

Experimental Protocol

1. Materials and Reagents:

  • Analyte reference standard and sample

  • 4-Toluenesulfonyl chloride (Tosyl Chloride)

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9)

  • Phosphoric acid for mobile phase pH adjustment

  • Water (HPLC grade)

2. Derivatization Procedure:

  • Scientist's Note: The stoichiometry, reaction time, and temperature must be optimized to ensure complete and consistent derivatization. An excess of the derivatizing agent is used to drive the reaction to completion.

  • To 1.0 mL of the sample or standard solution (e.g., 50 µg/mL in acetonitrile) in a vial, add 0.5 mL of sodium bicarbonate buffer.

  • Add 0.5 mL of a tosyl chloride solution (e.g., 10 mg/mL in acetonitrile).

  • Cap the vial, vortex, and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The solution is now ready for HPLC analysis.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., Inertsil C18, 250 mm x 4.6 mm, 5 µm)The derivatized analyte is significantly more hydrophobic, making a standard C18 column ideal.[8]
Mobile Phase A Water with 0.1% Phosphoric AcidAcidification ensures protonation of any unreacted amine and sharpens peaks.[9]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the hydrophobic derivative.
Gradient 32:68 (A:B) Isocratic or a shallow gradientAn isocratic method is often sufficient for the derivatized product.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[9]
Column Temperature 30°CProvides stable retention times.[9]
Detection Wavelength 254 nmStrong absorbance for the tosyl chromophore.
Injection Volume 20 µL

4. Method Validation Parameters: The following table shows typical validation results for a similar derivatization method for piperidine.[8][9]

ParameterTypical Specification
Linearity Range 0.44 - 53.33 µg/mL
Correlation Coefficient (r²) ≥ 0.9996
Accuracy (% Recovery) 101.82% (with RSD of 0.6%)
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL

Workflow Diagram: Derivatization HPLC-UV Analysis

Derivatization_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep_sol Prepare solutions in Acetonitrile derivatize Derivatization: Add Buffer & Tosyl Chloride, Heat at 60°C prep_sol->derivatize hplc_uv RP-HPLC System (C18 Column, ACN/H₂O Mobile Phase) derivatize->hplc_uv Inject Derivatized Sample uv_detector UV Detector (254 nm) hplc_uv->uv_detector quantify Integrate Peak & Quantify using Calibration Curve uv_detector->quantify

Caption: Workflow for pre-column derivatization and HPLC-UV analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and specificity, such as analysis in complex matrices or trace-level impurity quantification, LC-MS/MS is the definitive technique.

Principle of Analysis

LC-MS combines the separation power of HPLC with the sensitive and highly specific detection capability of a mass spectrometer. The analyte is typically ionized using electrospray ionization (ESI) to form a protonated molecular ion [M+H]⁺. In a tandem mass spectrometer (e.g., a triple quadrupole), this parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference. This approach has been successfully used to quantify piperidine as a genotoxic impurity at very low levels.[11]

Experimental Protocol

1. Materials and Reagents:

  • Analyte reference standard and sample

  • Acetonitrile and Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column C18 (e.g., Atlantis C18, 100 mm x 3.9 mm, 5 µm)A standard column providing good retention and peak shape.[11]
Mobile Phase A 0.1% Formic Acid in WaterA volatile acid compatible with MS, ensuring analyte protonation.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic phase.
Flow Rate 0.8 mL/minAdapted for MS interface.
Column Temperature 30°CEnsures reproducible chromatography.[11]
Ionization Mode ESI, PositiveThe basic piperidine nitrogen is readily protonated.
MRM Transition Q1 (m/z): 160.1 → Q3 (m/z): [To be determined] Q1 is the protonated free base [C₇H₁₃NO₃ + H]⁺. The Q3 fragment would be determined by infusing a standard and finding a stable, high-intensity fragment ion.

3. Preparation of Solutions:

  • Solutions are prepared similarly to the HPLC-CAD method, but at much lower concentrations (e.g., in the ng/mL range) due to the high sensitivity of the MS detector. The diluent should be the initial mobile phase.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow prep Prepare Sample & Standards in Mobile Phase lc LC Separation (C18 Column) prep->lc Inject esi Electrospray Ionization (ESI+) lc->esi Eluent ms Tandem Mass Spectrometer (MRM Mode) esi->ms [M+H]⁺ Ions data Data Acquisition & Quantification ms->data

References

Strategic HPLC Method Development for the Analysis of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride: A Guideline for Polar Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the challenging polar analyte, Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. Traditional reversed-phase (RP-HPLC) methods often fail to provide adequate retention for such hydrophilic and ionizable compounds. This guide, therefore, explores and details a systematic approach centered on Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary technique. We delve into the physicochemical properties of the analyte to justify the strategic selection of chromatographic mode, stationary phase, and mobile phase. The narrative explains the causality behind experimental choices, offering a framework that moves from initial screening and optimization to full method validation according to ICH Q2(R2) guidelines.[1][2] Detailed, step-by-step protocols are provided to ensure the successful implementation of a reliable, accurate, and reproducible analytical method suitable for pharmaceutical quality control and research.

Understanding the Analyte: The Key to Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.[3][4] this compound is a small molecule characterized by high polarity and ionizability, which dictates the chromatographic strategy.

  • Structure and Functionality: The molecule contains a piperidine ring (a basic secondary amine), a hydroxyl group, and a methyl ester. The hydrochloride salt form significantly enhances its aqueous solubility.

  • Polarity: The presence of multiple polar functional groups (amine, hydroxyl, ester) and its salt form make the compound highly hydrophilic. The predicted XlogP value is -0.6, confirming its poor affinity for nonpolar stationary phases.[5]

  • Ionization (pKa): The piperidine nitrogen is basic, with an estimated pKa around 9-10. This means that in mobile phases with a pH below ~7, the amine will be protonated, and the molecule will carry a positive charge. This charge is a critical handle for chromatographic retention.

  • UV Absorbance: The molecule lacks a significant chromophore, meaning it will exhibit poor UV absorbance. Detection will likely be limited to low wavelengths (e.g., < 210 nm), where sensitivity is low and baseline noise can be high.[6] For methods requiring high sensitivity, alternative detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are highly recommended. This guide will proceed with UV detection due to its ubiquity, while acknowledging its limitations.

Table 1: Physicochemical Properties of this compound

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₇H₁₄ClNO₃[7][8]Small molecule, prone to rapid elution in non-retentive modes.
Molecular Weight 195.64 g/mol [8]Relevant for mass spectrometry-based detection.
Predicted XlogP -0.6[5]Highly hydrophilic; poor retention expected in Reversed-Phase (RP).
Key Functional Groups Secondary amine (basic), hydroxyl, methyl esterMultiple polar groups contribute to high water solubility. The basic amine allows for manipulation of retention via mobile phase pH.
Form Hydrochloride saltEnsures high solubility in aqueous diluents and mobile phases.
UV Chromophore None significantLow UV absorbance; detection at low wavelengths (~200-210 nm) is necessary, which may compromise sensitivity.

Strategic Selection of Chromatographic Mode

The high polarity of the analyte makes conventional RP-HPLC on C18 columns unsuitable, as the molecule would likely elute in the void volume with little to no retention.[9][10] The primary challenge is achieving sufficient retention and a robust separation from other polar impurities or excipients. Two modes are particularly well-suited for this task: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is the preferred choice for retaining and separating highly polar compounds.[11][12][13] HILIC employs a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[14] Retention is primarily driven by the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[14] As the aqueous content of the mobile phase increases, analyte retention decreases.[12][15]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple retention mechanisms, such as a combination of reversed-phase and ion-exchange functionalities.[16][17] For a positively charged analyte like protonated Methyl 4-hydroxypiperidine-4-carboxylate, a column with both C18 and cation-exchange groups can provide excellent and tunable retention without the need for ion-pairing reagents.[18][19]

This guide will focus on HILIC due to its broad applicability and the wide availability of robust HILIC stationary phases.

Analyte Analyte Properties: - Highly Polar (XlogP = -0.6) - Basic (pKa ~9-10) - Cationic at acidic pH RP_HPLC Reversed-Phase (C18) Analyte->RP_HPLC Test HILIC HILIC Analyte->HILIC Test MMC Mixed-Mode (RP/Ion-Exchange) Analyte->MMC Test Result_RP Outcome: Poor retention, elution in void volume. RP_HPLC->Result_RP Result_HILIC Outcome: Good retention via hydrophilic partitioning. HILIC->Result_HILIC Result_MMC Outcome: Good retention via hydrophobic and electrostatic interactions. MMC->Result_MMC

Figure 1: Logic diagram for selecting the optimal chromatographic mode based on analyte properties.

Part I: HILIC Method Development Protocol

This section provides a step-by-step workflow for developing a robust HILIC method.

cluster_screening Initial Screening cluster_optimization Optimization A 1. Analyte Characterization (Solubility, UV Scan) B 2. Column & Mobile Phase Screening A->B C 3. Gradient Optimization B->C D 4. Buffer pH & Concentration Tuning C->D E 5. Temperature & Flow Rate Adjustment D->E F 6. Final Method Selection E->F G 7. Method Validation (ICH Q2) F->G

Figure 2: A systematic workflow for HPLC method development and validation.

Materials and Reagents
  • Analyte: this compound reference standard

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18.2 MΩ·cm)

  • Buffers: Ammonium formate and/or Ammonium acetate (LC-MS grade)

  • Acids/Bases: Formic acid, Acetic acid (for pH adjustment)

  • HPLC System: A quaternary or binary HPLC or UHPLC system with a UV/PDA detector.

  • HILIC Columns (for screening):

    • Amide Phase (e.g., Waters ACQUITY UPLC BEH Amide, Tosoh TSKgel Amide-80)[15]

    • Zwitterionic Phase (e.g., Agilent Poroshell 120 HILIC-Z)[11]

    • Bare Silica Phase (e.g., Ascentis Si)

Experimental Protocol: Method Development

Step 1: Sample Preparation and UV Spectrum

  • Prepare a stock solution of the analyte at ~1.0 mg/mL in a suitable diluent. Causality: The diluent should be compatible with the HILIC mobile phase. A mixture mimicking the initial mobile phase (e.g., 90:10 ACN:Water) is ideal to prevent peak distortion.

  • Perform a UV scan from 190-400 nm to determine the wavelength of maximum absorbance (λmax). For this analyte, expect a weak response around 200-210 nm. Set the detector to monitor this wavelength.

Step 2: Initial Column and Mobile Phase Screening

  • Objective: Achieve retention of the analyte peak (k > 2).

  • Columns: Screen the selected Amide, Zwitterionic, and Silica columns (e.g., 100 x 2.1 mm, <3 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid). Causality: A buffer is essential in HILIC to maintain a consistent ionic strength and pH, which controls the ionization state of both the analyte and the stationary phase silanols, ensuring reproducible retention and good peak shape.[12]

  • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient:

    • Flow Rate: 0.4 mL/min

    • Column Temp: 30 °C

    • Gradient Program: Start at 95% B, hold for 1 min, decrease to 60% B over 5 min, hold for 1 min, then return to initial conditions and re-equilibrate. Causality: HILIC gradients run in the opposite direction to reversed-phase; elution strength increases as the percentage of the aqueous component (A) increases.[9][12]

Step 3: Method Optimization

  • Gradient Slope: Once retention is achieved, adjust the gradient slope to resolve the main peak from any impurities. A shallower gradient will increase resolution between closely eluting peaks.

  • Buffer Concentration and pH:

    • Concentration: Vary the buffer concentration (e.g., 10 mM vs. 20 mM). Higher ionic strength typically decreases retention in HILIC due to competition for the stationary phase.

    • pH: Adjust the pH (e.g., from 3.5 to 5.5). Changes in pH can alter the charge state of silanols on the stationary phase and affect secondary interactions, thus modifying selectivity.

  • Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 40 °C). Temperature affects mobile phase viscosity and reaction kinetics, which can influence peak shape and retention time.

Table 2: Example of a Final Optimized HILIC Method

ParameterCondition
Column Zwitterionic HILIC, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 8 minutes
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Detection UV at 205 nm
Injection Volume 2 µL
Sample Diluent 90:10 (v/v) Acetonitrile:Water

Part II: Method Validation Protocol (ICH Q2(R2) Framework)

Once an optimized method is established, it must be validated to demonstrate its suitability for the intended purpose.[1][20] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[2][21]

System Suitability
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Protocol: Inject a standard solution (e.g., five or six replicate injections).

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze the analyte reference standard.

    • Analyze samples of known impurities or a placebo mixture, if available.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions.

  • Acceptance Criteria: The analyte peak should be free from interference from blank, placebo, or degradation products. Peak purity analysis (using a PDA detector) should pass.

Linearity and Range
  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[22]

  • Protocol: Prepare a series of at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the target analytical concentration. Inject each solution in triplicate.

  • Acceptance Criteria:

    • Plot the mean peak area against concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value.[20]

  • Protocol: Perform the analysis on a synthetic mixture with a known concentration of the analyte (e.g., a spiked placebo). Analyze at a minimum of three concentration levels (e.g., 80%, 100%, 120%) with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte in a sample that can be quantified with acceptable precision and accuracy.

  • Protocol: Can be determined by:

    • Signal-to-Noise ratio (typically S/N ≥ 10).

    • Preparing and analyzing a series of dilute solutions and establishing the concentration at which the %RSD for precision is within an acceptable limit (e.g., ≤ 10%).

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Systematically vary parameters such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Percent organic in the mobile phase (± 2% absolute)

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the variations.

Conclusion

The successful analysis of this compound requires a departure from traditional reversed-phase chromatography. By understanding the analyte's highly polar and ionizable nature, a robust method can be developed using Hydrophilic Interaction Liquid Chromatography (HILIC). This application note provides a logical framework and detailed protocols for method development, from initial screening to full validation according to ICH guidelines. The HILIC approach offers superior retention, selectivity, and reproducibility for this and other challenging polar compounds, ensuring data integrity in both research and quality control environments.

References

Application Note & Protocols: Strategic Derivatization of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable component for optimizing drug-receptor interactions. Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a particularly useful building block, offering three distinct points for chemical modification: the secondary amine, the tertiary alcohol, and the methyl ester. This application note provides a detailed guide for the strategic derivatization of this scaffold, focusing on robust and scalable reactions to generate a diverse library of compounds suitable for high-throughput biological screening. We present field-proven protocols for N-acylation, N-alkylation (via reductive amination), and O-sulfonylation, explaining the mechanistic rationale behind procedural choices to empower researchers in their drug discovery efforts.

Core Scaffold Analysis & Pre-reaction Considerations

The starting material, this compound, possesses a unique combination of functional groups. The secondary amine is the most nucleophilic site, the tertiary hydroxyl offers a site for hydrogen bonding or further functionalization, and the ester can be hydrolyzed or amidated in later-stage syntheses.

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₇H₁₄ClNO₃

  • Key Reactive Sites:

    • Piperidine Nitrogen (Secondary Amine): Highly nucleophilic in its free base form. The primary site for acylation and alkylation.

    • Hydroxyl Group (Tertiary Alcohol): A less reactive nucleophile than the amine. Can be targeted for etherification or sulfonylation.

    • Ester Group: Susceptible to hydrolysis or amidation under specific conditions.

Crucial First Step: Liberation of the Free Amine

The hydrochloride salt form renders the piperidine nitrogen protonated and non-nucleophilic. Before attempting N-functionalization, it is essential to neutralize the salt with a suitable base to generate the free secondary amine.

Protocol: Free Base Generation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Neutralization: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and stir vigorously until CO₂ evolution ceases.

  • Extraction: If using a biphasic system, separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, typically as a viscous oil or solid.

Expert Insight: The choice of base is critical. Strong bases like sodium hydroxide can promote ester hydrolysis. Sodium bicarbonate is ideal as it is sufficient to deprotonate the ammonium salt without affecting the ester functionality. This free base should ideally be used immediately in the subsequent reaction.

Protocol I: N-Acylation for Amide Library Synthesis

N-acylation is a highly reliable method for introducing a wide array of functionalities, modulating properties such as polarity, hydrogen bonding capability, and metabolic stability. This protocol utilizes an acyl chloride as the acylating agent.

Mechanistic Rationale: The nucleophilic free amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is driven forward by the formation of a stable amide bond and is typically conducted in the presence of a non-nucleophilic amine base (e.g., triethylamine) to scavenge the HCl byproduct.[4]

Workflow for N-Acylation

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product & Workup A Free Base of Methyl 4-hydroxypiperidine- 4-carboxylate C Triethylamine (Base) DCM (Solvent) 0°C to RT A->C B Acyl Chloride (R-COCl) B->C D N-Acylated Product C->D Nucleophilic Acyl Substitution E Aqueous Workup (e.g., NaHCO₃ wash) D->E F Purification (Column Chromatography) E->F

Caption: General workflow for the N-acylation of the piperidine scaffold.

Step-by-Step Protocol:

  • Setup: To a solution of the free base of Methyl 4-hydroxypiperidine-4-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol II: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of diverse alkyl groups from corresponding aldehydes or ketones. This method avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides.[5][6]

Mechanistic Rationale: The piperidine amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate. A mild, selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion in situ to the corresponding tertiary amine. NaBH(OAc)₃ is preferred because it is less reactive towards the starting carbonyl compound compared to other hydrides like NaBH₄.[5][7]

Workflow for Reductive Amination

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product & Workup A Free Base of Methyl 4-hydroxypiperidine- 4-carboxylate C Sodium Triacetoxyborohydride (STAB) DCE or DCM (Solvent), RT A->C B Aldehyde or Ketone (R-CHO) B->C D N-Alkylated Product C->D Iminium Ion Formation & In Situ Reduction E Aqueous Workup & Purification D->E

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve the free base of Methyl 4-hydroxypiperidine-4-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.

  • Addition of Reducing Agent: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature. A small amount of acetic acid can be added to catalyze iminium ion formation if the reaction is sluggish.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Isolation: Separate the organic layer and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol III: O-Sulfonylation of the Tertiary Hydroxyl

Sulfonylation of the hydroxyl group converts it into a good leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions (Sₙ1 or Sₙ2). Alternatively, the resulting sulfonate ester itself can be a final compound for screening.

Mechanistic Rationale: The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of a sulfonyl chloride. A key challenge is achieving selectivity for the hydroxyl group over the more nucleophilic piperidine nitrogen. This can be accomplished by performing the reaction under conditions where the nitrogen is protonated (and thus, non-nucleophilic) or by using an N-protected starting material from Protocol I or II. The following protocol assumes an N-protected starting material for maximum selectivity. The reaction often includes a catalyst like 4-Dimethylaminopyridine (DMAP).[8]

Workflow for O-Sulfonylation

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product & Workup A N-Protected Piperidine (e.g., N-Acyl Derivative) C Pyridine or Et3N (Base) DMAP (Catalyst) DCM, 0°C to RT A->C B Sulfonyl Chloride (e.g., MsCl, TsCl) B->C D O-Sulfonylated Product C->D Selective O-Sulfonylation E Aqueous Workup & Purification D->E

Caption: Workflow for O-sulfonylation of an N-protected piperidine.

Step-by-Step Protocol:

  • Setup: Dissolve the N-protected piperidine derivative (1.0 eq) in anhydrous DCM or pyridine under a nitrogen atmosphere. Add DMAP (0.1 eq). Cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) (1.2 eq) dropwise. If not using pyridine as the solvent, add triethylamine (2.0 eq).

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours until TLC indicates completion.

  • Quenching & Workup: Quench the reaction with water. Dilute with DCM and wash sequentially with 1M HCl (to remove base and DMAP), saturated aqueous NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.

Characterization and Data Presentation

Rigorous characterization is essential to confirm the identity and purity of each synthesized derivative before it enters a biological screening cascade.[9][10]

TechniquePurposeExpected Observations for a Successful N-Acylation
¹H NMR Structural confirmationDisappearance of the N-H proton signal. Appearance of new signals corresponding to the acyl group (R-CO). Chemical shifts of piperidine ring protons adjacent to the nitrogen (positions 2 and 6) will be significantly altered.
¹³C NMR Structural confirmationAppearance of a new amide carbonyl signal (~165-175 ppm). Shifts in the signals for piperidine carbons C2 and C6.
Mass Spec (MS) Molecular weight confirmationThe observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should match the calculated mass of the derivatized product.
HPLC/UPLC Purity assessmentA single major peak, typically with >95% purity, is desired for compounds intended for biological screening.

Application in Biological Screening

A library of derivatives synthesized from these protocols can be screened against a wide range of biological targets to identify novel hits for drug discovery programs.[11]

  • High-Throughput Screening (HTS): HTS allows for the rapid assessment of large compound libraries against a specific biological target.[12][13] The structural diversity generated by varying the R-groups in the N-acylation and N-alkylation protocols is ideal for HTS campaigns.

  • Target Classes: Piperidine derivatives are known to be active against numerous target classes, including:

    • G-Protein Coupled Receptors (GPCRs)

    • Ion Channels[11]

    • Kinases

    • Proteases[14]

    • Central Nervous System (CNS) targets, due to the scaffold's ability to cross the blood-brain barrier.

  • Structure-Activity Relationship (SAR): Screening the synthesized library allows for the rapid establishment of initial SAR. For example, by comparing the activity of different N-acyl derivatives, one can determine whether bulky, aromatic, or hydrogen-bonding groups at that position are favorable for biological activity.[12]

Conclusion

This compound is a versatile and cost-effective starting material for the construction of diverse chemical libraries. The protocols detailed in this application note for N-acylation, N-alkylation, and O-sulfonylation provide reliable and scalable methods for its derivatization. By understanding the chemical principles behind each transformation and employing rigorous analytical characterization, researchers can confidently generate high-quality compound collections, accelerating the identification of novel therapeutic leads.

References

Scale-up synthesis of derivatives from Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of Derivatives from Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1][2] this compound is a versatile and commercially available starting material for accessing a diverse range of functionalized piperidine derivatives. However, transitioning from bench-scale synthesis to pilot or process scale introduces significant challenges related to reaction control, work-up, purification, and safety. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of key derivatives from this starting material. We will explore two primary synthetic avenues: N-functionalization via alkylation and carboxylate functionalization via amidation, with a focus on the causal relationships behind protocol choices, self-validating process controls, and scalable purification strategies.

Introduction: The Strategic Importance of the Piperidine Core

The prevalence of the piperidine motif in pharmaceuticals stems from its ability to act as a versatile scaffold that can be decorated with various functional groups to modulate pharmacological properties.[1][3] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Methyl 4-hydroxypiperidine-4-carboxylate offers three points of diversification: the secondary amine, the tertiary alcohol, and the methyl ester, making it an exceptionally valuable building block for creating libraries of drug-like molecules.[4][5][6]

This guide focuses on scale-up synthesis, where considerations shift from mere reaction success to process efficiency, cost-effectiveness, safety, and reproducibility.

The Starting Material: Initial Handling and Deprotection

Methyl 4-hydroxypiperidine-4-carboxylate is typically supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. The first crucial step in any derivatization is the liberation of the free secondary amine.

Scientific Rationale:

The protonated piperidine nitrogen (pKa ~11) is non-nucleophilic. A stoichiometric amount of base is required to neutralize the HCl salt, generating the free piperidine which can then participate in subsequent reactions. The choice of base and solvent is critical for a scalable process. An inorganic base like potassium carbonate (K₂CO₃) is often preferred for scale-up over organic amines (e.g., triethylamine) due to its low cost, high basicity, ease of removal (filtration), and avoidance of potential side reactions or difficult-to-remove impurities.

Protocol 1: Free Base Generation (Scale: 100 g)
  • Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add this compound (100 g, 0.51 mol).

  • Solvent Addition: Add acetonitrile (ACN) (1 L). While ACN is a common choice, other solvents like DMF or THF can be used depending on the subsequent reaction.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (141 g, 1.02 mol, 2.0 eq) portion-wise over 15 minutes. Note: A slight exotherm may be observed.

  • Reaction: Stir the resulting slurry at ambient temperature (20-25°C) for 2-4 hours.

  • Process Monitoring: The reaction is typically considered complete when effervescence ceases. For rigorous control, a sample can be taken, filtered, and the filtrate analyzed by ¹H NMR to confirm the disappearance of the N-H proton signal corresponding to the salt.

  • Work-up: Filter the slurry to remove potassium carbonate and the potassium chloride byproduct. Wash the filter cake with ACN (2 x 100 mL).

  • Isolation: The resulting filtrate containing the free piperidine is typically used directly in the next step without isolation to maximize efficiency and minimize handling of the potentially less stable free base.

Pathway A: N-Functionalization via Reductive Amination

N-alkylation is a primary method for introducing substituents that can modulate a compound's solubility, lipophilicity, and target engagement.

Scientific Rationale & Causality

Reductive amination is a robust and highly scalable method for N-alkylation. It involves the reaction of the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is often preferred over direct alkylation with alkyl halides at scale because it avoids the potential for over-alkylation (quaternization) and uses milder, more readily available reagents. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is milder than sodium borohydride, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the starting aldehyde or ketone at a significant rate.

Workflow for N-Functionalization

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: N-Functionalization cluster_2 Step 3: Purification Start Methyl 4-hydroxypiperidine-4-carboxylate HCl FreeBase Free Piperidine Solution (in situ) Start->FreeBase K₂CO₃ / ACN Imine Iminium Ion Intermediate FreeBase->Imine Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine N_Product N-Alkylated Product Imine->N_Product STAB STAB (Reducing Agent) STAB->N_Product Workup Aqueous Work-up & Extraction N_Product->Workup Purify Crystallization / Chromatography Workup->Purify Final Final Derivative Purify->Final

Caption: General workflow for N-functionalization.

Protocol 2: Scale-Up N-Alkylation (e.g., N-benzylation)
  • Reactor Setup: Use the filtrate from Protocol 1 (containing ~0.51 mol of the free piperidine in ACN).

  • Reagent Addition: Add benzaldehyde (54 g, 0.51 mol, 1.0 eq) to the solution.

  • Iminium Formation: Stir the mixture for 1 hour at ambient temperature.

  • Reduction: Cool the reactor to 10-15°C. Add sodium triacetoxyborohydride (STAB) (130 g, 0.61 mol, 1.2 eq) portion-wise over 1 hour, maintaining the internal temperature below 25°C.

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 12-16 hours (overnight).

  • Process Monitoring: Monitor the reaction for completion by TLC or LC-MS, checking for the disappearance of the starting piperidine.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (500 mL) until gas evolution ceases.

  • Work-up & Extraction: Concentrate the mixture under reduced pressure to remove most of the ACN. Add ethyl acetate (1 L) and water (500 mL). Stir and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL), then dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

Data & Scale-up Considerations: N-Alkylation
ParameterBench Scale (1-5 g)Scale-up (100+ g)Rationale for Change
Base Triethylamine, DIPEAK₂CO₃, Na₂CO₃Cost, ease of removal (filtration vs. extraction), higher atom economy.
Reducing Agent NaBH₄, STABSTABMilder, better functional group tolerance, avoids reducing the carbonyl starting material.
Solvent DCM, THF, ACNACN, 2-MeTHF, TolueneHigher boiling points for better temperature control, improved safety profiles (e.g., 2-MeTHF over THF), and better phase separations during workup.
Purification Flash ChromatographyCrystallization, Salt FormationChromatography is expensive and generates significant waste at scale. Crystallization is highly efficient for purification and isolation.
Temperature Control Ice BathJacketed Reactor with ChillerEssential for managing exotherms during the addition of reducing agents.

Pathway B: Carboxylate Functionalization via Amidation

Converting the methyl ester to an amide is a crucial transformation in drug development, as the amide bond is a key structural feature in many biologically active molecules.[2]

Scientific Rationale & Causality

Two primary scalable routes exist for this conversion:

  • Two-Step (Hydrolysis then Coupling): The methyl ester is first saponified (hydrolyzed) to the corresponding carboxylic acid using a base like NaOH or LiOH. This acid is then "activated" using a coupling reagent and reacted with an amine to form the amide bond.[7] This is a highly versatile and common lab-scale method. For scale-up, the choice of coupling reagent is critical. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used with an additive like HOBt (hydroxybenzotriazole) to form a reactive ester intermediate, minimizing side reactions and improving yields.[7] The byproducts of EDC are water-soluble, simplifying purification.[8]

  • One-Step (Direct Aminolysis): This involves directly heating the ester with the desired amine, often with a catalyst or promoter.[9] While seemingly simpler, this method often requires high temperatures and is typically limited to less hindered esters and more nucleophilic amines (like ammonia or primary amines).[10] However, for suitable substrates, it offers superior atom economy and is an excellent "green chemistry" alternative.

Workflow for Amide Formation (Two-Step)

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Ester N-Protected Piperidine Ester Acid Carboxylic Acid Intermediate Ester->Acid LiOH / H₂O, THF ActiveEster Activated Ester (e.g., HOBt Ester) Acid->ActiveEster EDC, HOBt Amine Primary/Secondary Amine (R₂NH) Amide_Product Final Amide Derivative Amine->Amide_Product ActiveEster->Amide_Product Coupling EDC / HOBt (Coupling Agents)

Caption: Two-step workflow for amide formation.

Protocol 3: Scale-Up Amide Coupling

Note: This protocol assumes an N-protected piperidine ester (e.g., N-Boc) is used to prevent the piperidine nitrogen from interfering with the coupling reaction.

Part A: Saponification

  • Reactor Setup: To a 2 L reactor, add the N-Boc protected methyl ester (100 g, 0.39 mol), THF (500 mL), and Water (250 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (24.5 g, 0.58 mol, 1.5 eq).

  • Reaction: Stir the mixture at 40°C for 4-6 hours.

  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the starting ester.

  • Work-up: Concentrate the mixture to remove THF. Add water (500 mL) and wash with MTBE (2 x 250 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0-5°C and slowly add 1M HCl until the pH is ~3-4. A white precipitate of the carboxylic acid should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

Part B: Amide Coupling

  • Reactor Setup: To a 2 L reactor under nitrogen, add the carboxylic acid from Part A (e.g., 95 g, 0.39 mol) and dichloromethane (DCM) (1 L).

  • Reagent Addition: Add HOBt (58 g, 0.43 mol, 1.1 eq) and the desired amine (e.g., benzylamine, 46 g, 0.43 mol, 1.1 eq).

  • Activation: Cool the mixture to 0-5°C. Slowly add a solution of EDC·HCl (82 g, 0.43 mol, 1.1 eq) in DCM (200 mL) over 1 hour, keeping the temperature below 10°C.

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 12-18 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (250 mL).

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by crystallization.

Data & Scale-up Considerations: Amide Coupling
ParameterBench Scale (1-5 g)Scale-up (100+ g)Rationale for Change
Coupling Reagent HATU, PyBOPEDC/HOBt, T3PCost is a major driver. EDC is significantly cheaper. T3P (Propylphosphonic Anhydride) is another excellent scale-up option with easily removed byproducts.
Solvent DMF, DCMEthyl Acetate, 2-MeTHFAvoids chlorinated solvents (DCM) and high-boiling, hard-to-remove solvents (DMF) where possible.
Base (Coupling) DIPEA, Et₃NN-Methylmorpholine (NMM)NMM is less volatile and its salts are often more crystalline, aiding in removal.
Work-up ChromatographicExtractive, CrystallizationMinimizes solvent usage and cost associated with silica gel.

Large-Scale Purification Strategies

Purification is often the bottleneck in scaling up synthesis. While chromatography is a powerful tool, it is generally not economically viable for large quantities.

Key Scalable Purification Techniques:
  • Crystallization: The most effective and economical method for purifying solid compounds at scale. Requires development work to find a suitable solvent system (e.g., IPA/heptane, EtOAc/hexanes).

  • Acid-Base Extraction: Piperidine derivatives are basic. This property can be exploited by dissolving the crude product in an organic solvent and washing with dilute acid (e.g., 1M HCl). The desired product moves to the aqueous layer as a salt, leaving neutral/acidic impurities behind. The aqueous layer can then be basified and the pure product re-extracted.[11]

  • Selective Salt Formation: For separating basic piperidine impurities from less basic ones (like residual pyridine), bubbling carbon dioxide through a solution can selectively precipitate the piperidine as a solid carbonate salt, which can be filtered off.[11][12][13] The free base is then regenerated by treatment with a stronger base.[11][13]

Safety and Handling[17][18][19][20][21]

Working with piperidine derivatives and conducting reactions at scale requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended).[14][15]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a walk-in hood for large-scale setups.[14][16] Piperidine and its derivatives can be toxic if inhaled.[15][17]

  • Handling Precautions: Piperidines are corrosive and can cause severe skin burns and eye damage.[15][16] Avoid direct contact. In case of contact, rinse the affected area immediately with copious amounts of water.[15]

  • Fire Safety: Many organic solvents used in these syntheses are flammable. Keep reactions away from ignition sources.[18][14][17] Ensure fire extinguishers (powder, CO₂, or foam type) are accessible.[17]

  • Static Discharge: When transferring large volumes of flammable solvents, ensure all equipment is properly grounded and bonded to prevent static discharge, which can be an ignition source.[18][14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Contaminated materials should be handled as hazardous waste.[15]

Conclusion

The scale-up synthesis of derivatives from this compound is a well-trodden path in pharmaceutical development. Success at scale hinges on moving beyond simple reaction execution to a deeper understanding of process parameters. By selecting cost-effective and easily handled reagents, optimizing reaction conditions for safety and efficiency, and designing robust, non-chromatographic purification strategies, researchers can effectively transition these vital chemical building blocks from the laboratory bench to pilot-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve reaction yields, minimize side products, and achieve your synthetic goals.

Introduction to the Reagent

This compound (CAS No: 179022-53-8) is a valuable bifunctional molecule in organic synthesis, particularly in the construction of pharmaceutical intermediates and complex scaffolds.[1][2] It incorporates a secondary amine (protonated as a hydrochloride salt), a tertiary alcohol, and a methyl ester, offering multiple points for chemical modification. However, the interplay between these functional groups, especially the basicity of the piperidine nitrogen and the stability of the ester and alcohol, presents unique challenges. This guide will address these challenges systematically.

Part 1: Core Chemical Principles & Initial Considerations

Before embarking on a synthesis, it's crucial to understand the inherent reactivity of this compound. The compound is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated. This has two immediate consequences:

  • Nucleophilicity: The protonated piperidinium cation is not nucleophilic. For any reaction involving the nitrogen atom (e.g., N-alkylation, N-acylation), the free base must be generated in situ.

  • Solubility: The salt form generally imparts good solubility in polar protic solvents like water and alcohols, but limited solubility in many nonpolar organic solvents.

The key to successful reactions is the careful and strategic deprotonation of the piperidine nitrogen.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory.

Section A: N-Alkylation Reactions

N-alkylation is one of the most common transformations performed with this substrate. However, achieving high yields of the desired mono-alkylated product can be challenging.

Question 1: My N-alkylation reaction has a very low yield or doesn't proceed at all. What is the likely cause?

Answer: The most common reason for a failed N-alkylation is the incomplete neutralization of the hydrochloride salt. The piperidine nitrogen must be in its free base form to act as a nucleophile.

Troubleshooting Steps:

  • Choice of Base: Ensure you are using an appropriate base to liberate the free amine. The base should be strong enough to deprotonate the piperidinium ion (pKa ≈ 10-11) but ideally non-nucleophilic to avoid competing with the piperidine for the alkylating agent.

  • Stoichiometry of Base: At least one equivalent of base is required to neutralize the hydrochloride salt. An excess (1.5-2.5 equivalents) is often recommended to drive the equilibrium towards the free base and to scavenge the acid (e.g., HBr, HI) generated during the alkylation.

  • Solubility: Ensure all reactants, including the free base form of the piperidine, are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices.[3]

Question 2: I'm observing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a frequent side reaction when the N-alkylated product is more nucleophilic than the starting secondary amine.[3]

Mitigation Strategies:

  • Control Stoichiometry: Use the piperidine derivative as the limiting reagent or maintain a strict 1:1 stoichiometry with the alkylating agent. A common strategy is to use a slight excess of the piperidine starting material.[3][4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains its concentration at a low level throughout the reaction, favoring reaction with the more abundant secondary amine over the tertiary amine product.[5]

  • Lower Reaction Temperature: Reducing the temperature can sometimes decrease the rate of the second alkylation more significantly than the first, improving selectivity.

  • Alternative Synthetic Route: Consider reductive amination as an alternative to direct alkylation. This involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method inherently avoids over-alkylation.

Question 3: My final product is the carboxylic acid instead of the methyl ester. What happened?

Answer: You are likely experiencing ester hydrolysis. The methyl ester is susceptible to cleavage under both basic and acidic conditions, which can occur during the reaction or, more commonly, during the workup.[6][7]

Preventative Measures:

  • Reaction Conditions:

    • Base: Avoid using strong nucleophilic bases like NaOH or KOH if heating is required, as this can promote saponification. Weaker, non-nucleophilic bases like K₂CO₃ or DIPEA are preferable.[8][9]

    • Temperature: Keep the reaction temperature as low as possible to minimize hydrolysis.

  • Workup:

    • Aqueous Wash: When performing an aqueous workup, use mild conditions. A wash with saturated sodium bicarbonate solution should be brief. Avoid strong acids or bases unless specifically intended for purification via salt formation.

    • Purification: If using silica gel chromatography, be aware that residual acidity in the silica can sometimes catalyze hydrolysis of sensitive esters. This can be mitigated by neutralizing the silica with a small amount of triethylamine in the eluent.

Section B: Other Common Issues

Question 4: I am seeing an unexpected product with a lower molecular weight, possibly from elimination. How can I avoid this?

Answer: The tertiary hydroxyl group at the C4 position can be eliminated to form a double bond, particularly under acidic conditions and/or at elevated temperatures.

Troubleshooting:

  • Avoid Strong Acids: When possible, avoid using strong acids, especially in combination with heat.

  • Temperature Control: Maintain careful control over the reaction temperature.

  • Protecting Group Strategy: If the desired reaction requires conditions that promote elimination, consider protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before proceeding with the problematic step. The protecting group can be removed later in the synthetic sequence.

Part 3: Data Summaries and Protocols

Table 1: Recommended Bases for N-Alkylation
BasepKa (Conjugate Acid)TypeCommon SolventsKey Considerations
Potassium Carbonate (K₂CO₃)~10.3Inorganic, WeakDMF, AcetonitrileHeterogeneous, but effective and inexpensive. Good for many standard alkylations.[9]
Triethylamine (TEA)~10.7Organic, HinderedDCM, AcetonitrileSoluble in most organic solvents. The resulting triethylammonium salt can sometimes be difficult to remove.
N,N-Diisopropylethylamine (DIPEA)~11.0Organic, HinderedDCM, DMFHighly hindered and non-nucleophilic. Excellent for preventing side reactions with the base.[8]
Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a starting point for the N-alkylation of this compound. Optimization of temperature, time, and stoichiometry may be required.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M). Add the chosen base (e.g., K₂CO₃, 2.2 eq. or DIPEA, 2.2 eq.).

  • Free Base Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the piperidinium salt.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.05 eq.) dropwise to the stirred suspension/solution.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts.

    • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Boc Protection of the Piperidine Nitrogen

If selective modification of other parts of the molecule is required, or to circumvent issues with N-alkylation, protection of the nitrogen is a robust strategy.[10]

  • Free Base Generation: Dissolve this compound (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., Dioxane or DCM). Cool in an ice bath and add a base (e.g., NaHCO₃ or TEA, 2.5 eq.).

  • Boc Anhydride Addition: To the stirred biphasic mixture, add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) either neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The resulting N-Boc protected product is often clean enough to be used directly, but can be purified by column chromatography if necessary.

Part 4: Visualizing Reaction Workflows

Diagram 1: N-Alkylation Troubleshooting Workflow

N_Alkylation_Troubleshooting start Low Yield in N-Alkylation check_base Is the base appropriate and in sufficient excess (>2 eq.)? start->check_base check_quaternization Is over-alkylation (quaternary salt) observed? check_base->check_quaternization Yes solution_base Use a non-nucleophilic base (K2CO3, DIPEA) in 2.2 eq. check_base->solution_base No check_hydrolysis Is the ester hydrolyzed to a carboxylic acid? check_quaternization->check_hydrolysis No solution_quaternization Use excess amine, slowly add alkylating agent, or consider reductive amination. check_quaternization->solution_quaternization Yes solution_hydrolysis Use milder base, lower temperature, and perform a careful aqueous workup. check_hydrolysis->solution_hydrolysis Yes success Improved Yield check_hydrolysis->success No solution_base->success solution_quaternization->success solution_hydrolysis->success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Diagram 2: Key Reaction Pathways and Side Reactions

Reaction_Pathways sub Methyl 4-hydroxypiperidine-4-carboxylate (Free Base) product_N_alk Desired N-Alkyl Product (Tertiary Amine) sub->product_N_alk R-X, Base product_N_acyl N-Acyl Product (Amide) sub->product_N_acyl Acyl Chloride, Base side_hydrolysis Hydrolysis Product (Carboxylic Acid) sub->side_hydrolysis H+ or OH- side_elimination Elimination Product (Alkene) sub->side_elimination H+, Heat side_quat Quaternary Ammonium Salt (Over-alkylation) product_N_alk->side_quat R-X (Excess)

Caption: Competing reaction pathways for the substrate.

References

Technical Support Center: Synthesis of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] However, its synthesis is not without challenges. The molecule possesses three key reactive sites: a secondary amine, a tertiary hydroxyl group, and a methyl ester. The interplay of these functional groups can lead to a variety of predictable but often problematic side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, enabling you to anticipate, troubleshoot, and mitigate common synthetic issues. We will explore the causality behind these side reactions and offer field-proven strategies to ensure the integrity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 4-hydroxypiperidine-4-carboxylate and its hydrochloride salt?

The synthesis typically begins with a precursor like a 1-substituted-4-piperidone (e.g., 1-benzyl-4-piperidone).[3] A common strategy involves a Strecker-type reaction with aniline and hydrogen cyanide to introduce the amino and nitrile groups at the 4-position. This is followed by selective hydrolysis of the nitrile to an amide and then to the carboxylic acid, which is subsequently esterified.[3] An alternative and often more direct route involves the addition of a cyanide source and methanol to the 4-piperidone under acidic conditions to form a cyanohydrin, which is then converted to the methyl ester. The final step in many syntheses involves the deprotection of the nitrogen (e.g., hydrogenolysis of a benzyl group) and subsequent formation of the hydrochloride salt by treatment with HCl.[3][4]

Q2: What are the three most common side reactions I should be aware of?

The three most prevalent side reactions stem from the inherent reactivity of the functional groups:

  • Dehydration: The tertiary alcohol is prone to elimination of water under acidic or thermal stress, leading to the formation of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly under basic conditions (saponification) but also possible under prolonged exposure to aqueous acid.[5][6]

  • Dimerization/Oligomerization: Intermolecular reactions, such as N-alkylation between two molecules or the formation of ester or amide linkages, can lead to dimers and higher-order oligomers, complicating purification.

Q3: How does the hydrochloride salt form affect the compound's stability and reactivity?

The hydrochloride salt form is generally preferred for storage and handling. Protonation of the piperidine nitrogen significantly increases the compound's water solubility and thermal stability. Crucially, it deactivates the nitrogen as a nucleophile, preventing side reactions like N-alkylation and intermolecular aminolysis of the ester group. However, the acidic nature of the salt can catalyze other reactions, most notably the dehydration of the tertiary alcohol if the sample is heated.

Section 2: Troubleshooting Guide: Side Reaction Pathways & Mitigation

This section addresses specific experimental issues in a question-and-answer format, detailing the underlying chemistry and providing actionable solutions.

Problem Cluster 1: Formation of Unsaturated Byproducts

Q: My mass spectrometry analysis shows a significant peak at [M-18]+, and the ¹H NMR spectrum has new signals in the olefinic region (5-6 ppm). What is happening?

A: You are observing dehydration of the tertiary alcohol.

This is one of the most common side reactions. The tertiary hydroxyl group can be easily eliminated as a water molecule, especially under acidic conditions (including the HCl salt form) or upon heating, to form the more stable conjugated system of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.

Causality: The reaction is typically acid-catalyzed. The acid protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). Subsequent elimination of water and a proton from an adjacent carbon atom forms the double bond.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating during reaction workup, concentration, and drying. When forming the hydrochloride salt, perform the reaction at low temperatures (e.g., 0-5 °C).

  • pH Control: During workup, avoid strongly acidic conditions for prolonged periods. Neutralize the reaction mixture promptly but carefully to avoid ester hydrolysis.

  • Solvent Choice: When preparing the HCl salt, use anhydrous solvents like diethyl ether, 1,4-dioxane, or isopropanol to precipitate the product.[4][7] This minimizes the presence of water that can participate in the reaction.

Problem Cluster 2: Unwanted Hydrolysis of the Methyl Ester

Q: My product is contaminated with a more polar impurity that is difficult to remove. TLC analysis shows a baseline spot, and IR spectroscopy indicates a broad O-H stretch characteristic of a carboxylic acid.

A: Your methyl ester is likely undergoing hydrolysis to 4-hydroxy-piperidine-4-carboxylic acid.

Ester hydrolysis, or saponification, is a classic side reaction, particularly if the compound is exposed to basic conditions during workup.[5]

Causality: Base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This is generally much faster than acid-catalyzed hydrolysis. While the final hydrochloride salt is acidic, intermediate steps in the synthesis or a basic aqueous workup (e.g., using NaHCO₃ or Na₂CO₃) can inadvertently cause this side reaction.

Mitigation Strategies:

  • Careful Workup: If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution, keep the contact time minimal, and perform the wash at low temperatures.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, especially in steps preceding the formation of the final salt.

  • Purification: If hydrolysis has occurred, the resulting amino acid is significantly more polar. It can often be separated from the desired ester by column chromatography using a gradient elution or by recrystallization from a suitable solvent system.

Problem Cluster 3: Dimerization and Polymerization

Q: I'm observing high molecular weight species in my mass spectrum ([2M+H]+, etc.) and my isolated product is gummy or oily, proving difficult to crystallize. What could be the cause?

A: You are likely forming dimers or oligomers through intermolecular reactions.

When the piperidine nitrogen is unprotected (i.e., as the free base), it is a potent nucleophile. This can lead to several undesirable intermolecular reactions.

Causality:

  • Intermolecular N-alkylation: One molecule's piperidine nitrogen can attack another molecule, though this is less common without an activating group.

  • Amide Formation: The piperidine nitrogen of one molecule can attack the ester carbonyl of another, forming a stable amide linkage and displacing methanol. This is a highly likely pathway for dimerization.

  • Ester Formation: The hydroxyl group of one molecule could potentially react with the ester of another (transesterification), though this is generally less favorable than amide formation.

Mitigation Strategies:

  • Work in Dilute Conditions: Running reactions at lower concentrations can statistically reduce the frequency of intermolecular collisions compared to intramolecular reactions.

  • Protecting Group Strategy: The most robust solution is to keep the nitrogen protected (e.g., with a Boc group) until the final step of the synthesis.[4][8] The Boc group is stable to many reaction conditions but can be cleanly removed with acid (e.g., HCl in dioxane) to directly yield the desired hydrochloride salt.[4]

  • Immediate Salt Formation: After a reaction that yields the free-base form, immediately convert it to the hydrochloride salt. This protonates the nitrogen, rendering it non-nucleophilic and preventing further intermolecular reactions.

Section 3: Key Experimental Protocols

Protocol A: Boc-Protection of Piperidine Nitrogen

This protocol is essential for preventing N-alkylation and dimerization side reactions during intermediate steps.

  • Dissolve the starting piperidine derivative (1.0 eq) in a suitable solvent like methanol or dichloromethane (approx. 0.5 M).

  • Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).[8]

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 6-8 hours at 25-30 °C.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purify the resulting N-Boc protected piperidine by recrystallization or column chromatography.

Protocol B: Deprotection and Hydrochloride Salt Formation

This is a critical final step. Proper execution minimizes dehydration.

  • Dissolve the N-Boc protected final intermediate (1.0 eq) in a minimal amount of an anhydrous solvent such as 1,4-dioxane or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a pre-chilled saturated solution of HCl in 1,4-dioxane (4-5 eq).[4]

  • Stir the reaction at 0-5 °C for 2-4 hours. A white precipitate should form.

  • Monitor the deprotection by TLC.

  • Once complete, collect the solid product by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the final this compound product under vacuum at room temperature. Do not heat.

Section 4: Visual Aids & Data Summary

Diagrams

Troubleshooting_Workflow Start Unexpected Synthetic Result (Low Yield / Impure Product) Char Characterize Byproducts: MS, NMR, IR, TLC Start->Char Decision Analyze Mass Spec Data Char->Decision Dehydration Side Reaction: Dehydration Decision->Dehydration  [M-18]+ observed? Hydrolysis Side Reaction: Hydrolysis Decision->Hydrolysis  [M-14]+ observed? Dimer Side Reaction: Dimerization Decision->Dimer  [2M+H]+ observed? Mit_Dehy Mitigation: - Lower Temperature - Anhydrous Conditions - Control pH Dehydration->Mit_Dehy Mit_Hyd Mitigation: - Careful Basic Wash - Anhydrous Conditions Hydrolysis->Mit_Hyd Mit_Dim Mitigation: - Use N-Protecting Group - Dilute Conditions - Immediate Salt Formation Dimer->Mit_Dim

Caption: Troubleshooting workflow for identifying common side reactions.

Reaction_Pathways cluster_main Synthetic Pathways cluster_side Side Reaction Pathways SM Piperidine Precursor (e.g., N-Boc-4-piperidone) Product Desired Product: Methyl 4-hydroxypiperidine- 4-carboxylate HCl SM->Product Main Synthetic Route Dehydration Dehydration Product: Unsaturated Ester Product->Dehydration Heat / Acid Hydrolysis Hydrolysis Product: Amino Acid Product->Hydrolysis Base / H₂O FreeBase Free Base Intermediate Product->FreeBase Deprotection Dimer Dimerization Product: (e.g., Amide-linked) FreeBase->Dimer Intermolecular Rxn

Caption: Major reaction pathways in the synthesis and degradation of the target molecule.

Data Table

Table 1: Characterization of Common Side Products

Side Product NameMolecular Formula ChangeMass Change (from free base)Key ¹H NMR Signal(s)Key IR Signal(s)
Dehydration Product- H₂O-18 Da~5.8 ppm (olefinic H)C=C stretch (~1650 cm⁻¹)
Hydrolysis Product- CH₂ (+ H₂)-14 DaBroad singlet (disappears with D₂O)Broad O-H stretch (2500-3300 cm⁻¹)
Amide-Linked Dimer+ C₇H₁₁NO₂+153 DaAdditional amide N-H signal (~8 ppm)Amide C=O stretch (~1640 cm⁻¹)

Section 5: References

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4837. --INVALID-LINK--

  • Goolchorn, R., and Grant, G. J. (2001). Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2177-2182. --INVALID-LINK--

  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. --INVALID-LINK--

  • ResearchGate. (Various Authors). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. --INVALID-LINK--

  • Prajapati, C. M., et al. (2022). Recent Advances in the Synthesis of Piperidones and Piperidines. ChemistrySelect, 7(30). --INVALID-LINK--

  • ResearchGate. (Various Authors). (2017). Procedure for N-alkylation of Piperidine? --INVALID-LINK--

  • Castillo, E., et al. (2006). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society, 50(3), 111-114. --INVALID-LINK--

  • Strotman, N. A., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(21), 13365–13374. --INVALID-LINK--

  • Defense Technical Information Center. (1987). Piperidine Synthesis. --INVALID-LINK--

  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry. Pergamon Press. (General reference for hydrolysis mechanisms)

  • Wikipedia contributors. (2024). Piperidine. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Science.gov. (Various Authors). methyl ester hydrolysis. --INVALID-LINK--

  • Ivanovi, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-800. --INVALID-LINK--

  • ResearchGate. (Various Authors). A few examples of piperidine-based drugs and natural products. --INVALID-LINK--

  • ChemicalBook. (2023). 4-Hydroxypiperidine hydrochloride synthesis. --INVALID-LINK--

  • Globe Thesis. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. --INVALID-LINK--

  • Google Patents. (1981). N-alkyl-piperidine DERIVATIVES. --INVALID-LINK--

  • Sigma-Aldrich. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Key Organics. This compound. --INVALID-LINK--

  • Google Patents. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof. --INVALID-LINK--

  • PubChem. Methyl 4-hydroxypiperidine-4-carboxylate. --INVALID-LINK--

  • Google Patents. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. --INVALID-LINK--

  • Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine. --INVALID-LINK--

References

Purification challenges of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to address common issues in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a persistent yellow tint. What is the likely cause and how can I remove it?

A: A yellow discoloration in piperidine derivatives often indicates the presence of oxidation byproducts.[1] For applications requiring high purity, these colored impurities should be removed. The most effective purification method to eliminate such impurities is typically distillation.[1] To prevent future discoloration, it is crucial to store the purified compound under an inert atmosphere, such as nitrogen or argon, and protect it from exposure to light and heat.[1]

Q2: I am observing an extra peak in my HPLC analysis of a purified Methyl 4-hydroxypiperidine-4-carboxylate derivative. What could be the reason?

A: The appearance of an additional peak, especially for the free base or acid form of piperidine derivatives, can be due to on-column ionization or interactions with the stationary phase.[2] In contrast, the hydrochloride salts of these compounds tend to elute as a single, well-defined peak.[2] To address this, consider adjusting the mobile phase pH by adding buffers or using a different column chemistry.[2] Implementing a gradient elution and optimizing the injection volume may also improve the separation and resolve the extraneous peaks.[2]

Q3: Why is it difficult to separate my target compound from starting materials or other polar impurities using standard silica gel chromatography?

A: this compound is a polar molecule.[3] Basic amine compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to issues like peak tailing, irreversible adsorption, and poor separation.[4] This interaction can also cause degradation of the target compound.[4]

Q4: What are the best practices for handling and storing this compound to maintain its purity?

A: Due to their hygroscopic and air-sensitive nature, piperidine derivatives should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[1] Exposure to atmospheric moisture and carbon dioxide can lead to the formation of hydrates and carbonate salts, respectively, which will compromise the purity of the compound.

II. Troubleshooting Guides

This section provides detailed solutions to specific purification challenges.

Challenge 1: Co-elution of the Product with Polar Impurities in Normal-Phase Chromatography

If you are experiencing poor separation of your target compound from polar impurities on a standard silica column, consider the following strategies:

  • Strategy 1: Mobile Phase Modification.

    • Rationale: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups on the silica surface, reducing the strong interactions with your basic amine product.[4]

    • Protocol:

      • Prepare your standard mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).

      • Add a small percentage (0.1-1%) of a volatile amine, such as triethylamine (TEA) or ammonia (as a solution in methanol), to the mobile phase.

      • Equilibrate the column with the modified mobile phase before loading your sample.

      • Run the chromatography as usual, monitoring the separation by TLC or HPLC.

  • Strategy 2: Use of an Amine-Functionalized Silica Gel.

    • Rationale: Amine-functionalized silica provides a basic stationary phase that minimizes the undesirable interactions with basic analytes, often leading to improved peak shape and resolution.[4][5]

    • Protocol:

      • Select an appropriate amine-functionalized silica gel for your column.

      • Pack the column as you would with standard silica.

      • Equilibrate the column with your chosen non-polar mobile phase (e.g., hexane/ethyl acetate).

      • Load the sample and elute with a suitable gradient.

  • Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Rationale: HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[6][7] It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[7]

    • Protocol:

      • Choose a suitable HILIC column.

      • The mobile phase should consist of a high percentage of acetonitrile (e.g., >80%) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

      • Equilibrate the column thoroughly with the initial mobile phase conditions.

      • Dissolve the sample in the mobile phase and inject.

Troubleshooting Workflow for Poor Separation in Chromatography

Caption: A flowchart for troubleshooting poor chromatographic separation.

Challenge 2: Difficulty in Obtaining a Crystalline Solid Product

If your this compound derivative oils out or fails to crystallize from solution, the following techniques can be employed:

  • Strategy 1: Recrystallization with a Two-Solvent System.

    • Rationale: A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can often induce crystallization when a single solvent fails.[8]

    • Protocol:

      • Dissolve your compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at an elevated temperature.[8]

      • Slowly add a "poor" solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid.[8]

      • Gently heat the solution until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal formation.

      • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[9]

Solvent Combination Examples for Recrystallization
Methanol / Diethyl Ether
Ethanol / Hexane
Dichloromethane / Pentane
Acetone / Water
  • Strategy 2: Trituration.

    • Rationale: Trituration involves repeatedly washing a non-crystalline solid with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can help to remove residual solvents and impurities that may be inhibiting crystallization.

    • Protocol:

      • Place the oily or amorphous product in a flask.

      • Add a small amount of a solvent in which the product is known to be insoluble (e.g., cold diethyl ether or hexane).

      • Use a spatula or glass rod to vigorously stir and break up the material.

      • The desired compound should solidify.

      • Decant the solvent and repeat the process several times.

      • Dry the resulting solid under vacuum.

Decision Tree for Crystallization Issues

G start Product is an Oil or Amorphous Solid solvent_choice Attempt Single Solvent Recrystallization start->solvent_choice success1 Crystals Form solvent_choice->success1 failure1 No Crystals / Oils Out solvent_choice->failure1 two_solvent Try Two-Solvent Recrystallization failure1->two_solvent success2 Crystals Form two_solvent->success2 failure2 Still No Crystals / Oils Out two_solvent->failure2 trituration Perform Trituration failure2->trituration success3 Solid Forms trituration->success3 failure3 Remains Oily trituration->failure3 repurify Re-purify by Chromatography failure3->repurify

References

Technical Support Center: Troubleshooting Reactions with Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you troubleshoot failed reactions and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and reactivity of this compound.

Q1: My N-alkylation/acylation reaction is not working. I mixed the reagent with my electrophile, but the starting material is unchanged. What's wrong?

A: This is the most common issue users face. The reagent is supplied as a hydrochloride salt , meaning the piperidine nitrogen is protonated to form an ammonium salt.[1][2] In this state, the nitrogen lone pair is unavailable, rendering it non-nucleophilic and incapable of reacting with electrophiles like alkyl halides or acyl chlorides.

The fundamental solution is to add a base to neutralize the hydrochloride and liberate the free secondary amine. Without a base, no reaction will occur at the nitrogen. We recommend at least 1 equivalent of a suitable base, though a slight excess (1.1-1.5 equivalents) is often used to drive the reaction. The choice of base is critical and depends on your specific reaction (see Troubleshooting Guide below).

Q2: What are the best practices for handling and storing this reagent?

A: this compound, like many amine salts, is hygroscopic , meaning it can absorb moisture from the air.[3][4][5]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: When weighing and dispensing the reagent, do so quickly in a low-humidity environment to minimize exposure to air. If the material appears clumpy or wet, it may have absorbed water, which can interfere with moisture-sensitive reactions.

Q3: What solvents should I use for this reagent?

A: Solubility depends on whether you are using the hydrochloride salt or the free base.

  • Hydrochloride Salt: As a salt, it has good solubility in polar protic solvents like water and alcohols (methanol, ethanol).[3][6][7]

  • Free Base (after adding a neutralizing base): The free base is less polar and will be more soluble in a wider range of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).

For reactions at the nitrogen, you will typically suspend the hydrochloride salt in an organic solvent (like DMF or MeCN) and add your base to generate the free amine in situ.

Q4: I want to perform a reaction at the tertiary hydroxyl group. How should I approach this?

A: The secondary amine of the piperidine ring is significantly more nucleophilic and less sterically hindered than the tertiary hydroxyl group. Therefore, any attempt to react with the hydroxyl group using an electrophile will likely result in preferential N-alkylation or N-acylation.

To achieve selective reaction at the hydroxyl group, you must first protect the piperidine nitrogen . The most common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[][9] By converting the secondary amine to a non-nucleophilic carbamate, you can then perform subsequent reactions on the hydroxyl or ester functionalities. A detailed protocol for N-Boc protection is provided in Section 3.

Section 2: Troubleshooting Guide for Common Reactions

This guide provides a systematic approach to diagnosing and solving problems in specific reaction types.

N-Alkylation Reactions

N-alkylation is one of the most common transformations for this reagent. Success hinges on proper activation of the amine.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
No Reaction or Very Low Conversion 1. No base was added. Add at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃, Et₃N). Rationale: The piperidine nitrogen is protonated as a hydrochloride salt and is not nucleophilic until deprotonated.
2. Base is too weak or insoluble. For less reactive alkyl halides (e.g., alkyl chlorides), a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF may be necessary.[10] For standard alkyl bromides or iodides, potassium carbonate is often sufficient. Rationale: The pKa of the piperidinium ion is ~11. The base must be strong enough to deprotonate it effectively.
3. Solvent is inappropriate. Suspend the salt in a polar aprotic solvent like DMF or acetonitrile. Rationale: These solvents facilitate Sₙ2 reactions and can help solubilize both the free amine and the alkylating agent.
Formation of Multiple Products / Impurities 1. Over-alkylation (Quaternary Salt) Use the piperidine as the limiting reagent or add the alkyl halide slowly to the reaction mixture.[10] Rationale: Keeping the free amine in excess relative to the alkyl halide minimizes the chance of a second alkylation event on the newly formed tertiary amine product.
2. Unintended Ester Hydrolysis Avoid using strong, nucleophilic bases like NaOH or KOH, especially with heating. Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Rationale: Hydroxide can act as a nucleophile and saponify the methyl ester, leading to the corresponding carboxylic acid.
Poor Product Recovery / Difficult Workup 1. Product is water-soluble. After the reaction, if your product is a salt, neutralize the solution and extract with an organic solvent like DCM or ethyl acetate. If the product remains water-soluble, consider techniques like solid-phase extraction or lyophilization.
2. Emulsion during extraction. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. This increases the ionic strength of the aqueous phase, forcing the organic product into the organic layer.

Troubleshooting Workflow: N-Alkylation

G start N-Alkylation Fails (No/Low Conversion) check_base Was a base added? start->check_base check_base_strength Is the base strong enough? (e.g., K₂CO₃, Et₃N, NaH) check_base->check_base_strength Yes add_base Action: Add >1 eq. of base (e.g., K₂CO₃) check_base->add_base No check_solvent Is the solvent appropriate? (e.g., DMF, MeCN) check_base_strength->check_solvent Yes stronger_base Action: Use a stronger base (e.g., NaH in DMF for weak electrophiles) check_base_strength->stronger_base No change_solvent Action: Switch to DMF or MeCN check_solvent->change_solvent No success Reaction Successful check_solvent->success Yes add_base->success stronger_base->success change_solvent->success

Caption: Troubleshooting logic for failed N-alkylation reactions.

N-Acylation Reactions

N-acylation with acid chlorides or anhydrides is typically fast and high-yielding, provided the amine is available.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Reaction is Sluggish or Incomplete 1. Insufficient base. Use at least 2 equivalents of a tertiary amine base like triethylamine (Et₃N) or pyridine. Rationale: One equivalent is required to neutralize the starting material's HCl salt. A second equivalent is needed to scavenge the HCl generated during the acylation reaction itself.
2. Acylating agent degraded. Use a fresh bottle of the acyl chloride or anhydride. Rationale: These reagents are highly reactive and can be hydrolyzed by atmospheric moisture, rendering them inactive.
Evidence of O-Acylation Side Product 1. Reaction temperature is too high. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Rationale: N-acylation is kinetically favored and much faster than O-acylation of the hindered tertiary alcohol. Lowering the temperature further enhances this selectivity.
2. Use of a catalyst promoting O-acylation. Avoid using catalysts like DMAP (4-Dimethylaminopyridine) if O-acylation is a concern, as it can accelerate acylation of hindered alcohols.[11]

Section 3: Key Experimental Protocols

The following protocols provide detailed, validated procedures for common and critical transformations.

Protocol 1: General Procedure for In-Situ Free Base Generation and N-Alkylation

This protocol describes a standard method for performing an N-alkylation reaction using potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a suspension (concentration approx. 0.1-0.5 M).

  • Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the free amine.

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of the Piperidine Nitrogen

This protocol is essential for any synthetic route requiring modification of the hydroxyl or ester groups.[9]

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes.

  • In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used without further purification.

Section 4: Visual Reaction Guide

This diagram illustrates the key chemical transformations discussed in this guide.

Caption: Key reaction pathways starting from the hydrochloride salt.

References

Technical Support Center: Navigating the Solution Stability of Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. This guide is designed to provide in-depth insights and practical solutions for the stability challenges you may encounter when working with this compound in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with actionable, field-tested advice to ensure the integrity and success of your experiments.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a piperidine ring, a tertiary alcohol, and a methyl ester. Its hydrochloride salt form generally enhances solubility in aqueous media. However, the interplay of these functional groups dictates its stability profile in solution, making it susceptible to degradation under various experimental conditions. This guide will walk you through the potential stability issues, how to identify them, and the steps to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound in solution?

A1: The two most significant stability concerns stem from the functional groups present in the molecule:

  • Hydrolysis of the Methyl Ester: The ester group is susceptible to both acid- and base-catalyzed hydrolysis. This is often the primary degradation pathway in aqueous solutions.[1]

  • Piperidine Ring Integrity: While generally stable, the piperidine ring can undergo oxidative degradation or, under more extreme conditions, potential ring-opening reactions.[2][3][4]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: pH is a critical factor.

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the methyl ester can occur, yielding 4-hydroxy-piperidine-4-carboxylic acid and methanol. This reaction is typically reversible.

  • Neutral Conditions (pH ≈ 7): The compound is generally most stable around a neutral pH, though gradual hydrolysis can still occur over time, especially at elevated temperatures.

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) of the methyl ester is a rapid and irreversible reaction, forming the carboxylate salt and methanol. This is often the most significant degradation pathway.

Q3: What are the best practices for preparing and storing stock solutions?

A3: To maximize the shelf-life of your solutions, follow these guidelines:

  • Solvent Choice: For short-term use, high-purity anhydrous solvents like DMSO or ethanol are preferable to aqueous solutions to minimize hydrolysis. If an aqueous buffer is necessary, use a freshly prepared buffer in the pH range of 6.0-7.5.

  • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • Light: Store solutions in amber vials or otherwise protect them from light to prevent potential photolytic degradation.

Q4: I've observed a change in the color of my solution over time. What could this indicate?

A4: A color change, often to a yellowish or brownish hue, can be an indicator of oxidative degradation of the piperidine ring system.[5] This may be more pronounced if the solution has been exposed to air, light, or contains trace metal impurities.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter and provides a logical approach to troubleshooting.

Issue 1: Inconsistent or non-reproducible results in biological assays.
Potential Cause Troubleshooting Steps
Degradation of the compound in the assay medium. 1. Prepare fresh solutions: Always prepare working solutions from a frozen, concentrated stock immediately before use. 2. Assess media stability: Perform a short-term stability study by incubating the compound in your assay buffer/media for the duration of the experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to quantify any degradation. 3. Adjust pH: If the assay medium is significantly acidic or basic, consider if the pH can be adjusted closer to neutral without affecting the experimental outcome.
Hydrolysis of the ester during sample processing. 1. Maintain cold temperatures: Keep all solutions and samples on ice during preparation and processing. 2. Minimize time in aqueous solutions: Reduce the time between sample preparation and analysis or use.
Issue 2: Appearance of new peaks in my HPLC chromatogram over time.
Potential Cause Troubleshooting Steps
Hydrolytic Degradation. 1. Identify the degradant: The primary degradation product is likely the carboxylic acid analog. This will have a shorter retention time in reversed-phase HPLC due to its increased polarity. You can confirm this by intentionally degrading a sample under mild acidic or basic conditions and observing the resulting chromatogram. 2. Control pH: Ensure your solvent system is buffered or neutral. Avoid highly acidic or basic mobile phases if possible.
Oxidative Degradation. 1. Use antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to your stock solution, if compatible with your application. 2. Inert atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the potential degradation pathways of a compound.[6][7][8] This protocol provides a general framework for stressing this compound.

Objective: To intentionally degrade the compound under various stress conditions to generate and identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the solutions. Start by checking time points at 2, 4, 8, and 24 hours. The goal is to achieve 5-20% degradation of the parent compound.[9]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of each solution.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

Data Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. An LC-MS system is highly beneficial for obtaining mass information to help identify these new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products, process impurities, and any other components in the sample.[10][11][12]

Objective: To develop an HPLC method that can resolve this compound from its potential degradants.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Workflow:

HPLC_Method_Development Start Inject Degraded Samples (from Protocol 1) onto Starting HPLC Method Check_Resolution Assess Resolution: Parent peak from degradants? Start->Check_Resolution Optimize Optimize Method: - Adjust Gradient Slope - Change Organic Solvent (MeOH) - Modify pH of Mobile Phase A Check_Resolution->Optimize No Final_Method Final Validated Stability-Indicating Method Check_Resolution->Final_Method Yes Optimize->Start Re-inject & Re-assess

Caption: Workflow for developing a stability-indicating HPLC method.

Troubleshooting the HPLC Method:

  • Poor Peak Shape: Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.

  • No Retention: The compound is very polar. Consider a more polar column (e.g., a polar-embedded phase) or an alternative technique like HILIC.

  • Co-elution of Peaks: Systematically adjust the gradient, pH, and organic modifier to achieve separation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Primary Pathway) cluster_oxidation Oxidation (Secondary Pathway) Parent Methyl 4-hydroxypiperidine-4-carboxylate (Parent Compound) Acid_Deg 4-Hydroxy-piperidine-4-carboxylic Acid + Methanol Parent->Acid_Deg Acid/Base Catalyzed (H₂O) Oxidized_Deg N-Oxides, Hydroxylated Derivatives, or Ring-Opened Products Parent->Oxidized_Deg Oxidizing Agent (e.g., O₂, H₂O₂)

Caption: Predicted degradation pathways for the target compound.

Summary and Recommendations

The stability of this compound in solution is primarily influenced by pH and temperature, with ester hydrolysis being the most likely degradation route. Oxidative degradation of the piperidine ring is a secondary concern.

Key Takeaways:

  • Prioritize Fresh Solutions: For optimal results, prepare solutions fresh from solid material.

  • Control Your Environment: When storing solutions, control the temperature, pH, and exposure to light and oxygen.

  • Verify Stability: Do not assume stability in your experimental matrix. If the compound is a critical reagent, perform a preliminary stability assessment under your specific conditions.

  • Use a Stability-Indicating Method: For quantitative studies, it is imperative to use an analytical method, like HPLC, that can distinguish the intact compound from its potential degradants.

By understanding the inherent chemical properties of this molecule and adopting rigorous experimental practices, you can ensure the reliability and accuracy of your research outcomes.

References

Technical Support Center: Overcoming Reactivity Challenges with Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering reactivity issues with this versatile building block. We will explore the underlying chemical principles governing its reactivity, provide detailed troubleshooting guides in a direct question-and-answer format, and offer validated protocols to ensure your success in the lab.

Section 1: The Root Cause: Understanding the Hydrochloride Salt

The primary challenge in using this compound stems from its salt form. The piperidine nitrogen, the intended nucleophilic site for reactions like N-acylation and N-alkylation, exists as a protonated ammonium salt (piperidinium chloride). In this state, the nitrogen's lone pair of electrons is unavailable to participate in nucleophilic attack, rendering the molecule unreactive.

The key to unlocking its reactivity is to convert the hydrochloride salt into its corresponding free base form by using an appropriate external base. This deprotonation step liberates the nitrogen lone pair, transforming it into a potent nucleophile ready for subsequent reactions.

Acylation_Troubleshooting Start Low Yield in N-Acylation CheckBase Is sufficient base present? (>2.1 equivalents) Start->CheckBase CheckTemp Was the reaction run at low temp? (e.g., 0 °C) CheckBase->CheckTemp Yes SolutionBase Increase base to 2.5-3.0 eq. Use a stronger base (e.g., NaH). CheckBase->SolutionBase No SideProduct Side Product Observed: O-Acylation of the tertiary hydroxyl group. CheckTemp->SideProduct No SolutionTemp Run reaction at 0 °C or below. Add acylating agent slowly. CheckTemp->SolutionTemp Yes SolutionProtect Consider protecting the hydroxyl group (e.g., as a TBDMS ether). See Protocol 3. SideProduct->SolutionProtect

Technical Support Center: Navigating Reactions with Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered when using this versatile building block. As a hydrochloride salt, this compound presents unique solubility and reactivity characteristics that require careful consideration in experimental design. This document will address common questions and troubleshooting scenarios to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Q2: What is the general solubility profile of this compound?

A2: As a polar, ionic compound, it is expected to be most soluble in polar protic solvents that can engage in hydrogen bonding and effectively solvate ions. While specific data is limited, piperidine hydrochloride itself is known to be soluble in water.[3] It is sparingly soluble in lower alcohols like methanol and ethanol, especially with heating. Its solubility is generally poor in aprotic solvents such as ethers, and hydrocarbons.

Q3: I need to perform an N-alkylation reaction. Do I have to use the free base form of Methyl 4-hydroxypiperidine-4-carboxylate?

A3: Not necessarily. While starting with the free base simplifies the reaction by eliminating the need for an additional base, it is common practice to use the more stable and commercially available hydrochloride salt directly. To proceed with N-alkylation, you must add a base to the reaction mixture to neutralize the hydrochloride and liberate the nucleophilic secondary amine.[4][5] The choice of base is critical and depends on the solvent and the electrophile.

Q4: What are the consequences of not adding a base when using the hydrochloride salt in an N-alkylation reaction?

A4: Without the addition of a base, the piperidine nitrogen will remain protonated as the ammonium salt. This protonated form is not nucleophilic and will not react with the alkylating agent. As a result, the N-alkylation reaction will not proceed, and you will likely recover your starting material. In some cases, if the reaction is heated for an extended period, side reactions or decomposition may occur, but the desired product will not be formed.

Troubleshooting Guide: Alternative Solvents and Reaction Conditions

Issue 1: Poor Solubility of Starting Material Leading to a Heterogeneous Reaction Mixture

When faced with the low solubility of this compound, the goal is to create a reaction environment where the substrate has sufficient concentration in the solution to react.

Solution 1: Employing Polar Aprotic Solvents with a Suitable Base

Polar aprotic solvents are often the preferred choice for SN2 reactions like N-alkylation because they can dissolve a variety of materials, including some salts, and do not suppress the nucleophilicity of the amine.[6]

  • Recommended Solvents:

    • N,N-Dimethylformamide (DMF): Often the first choice due to its high polarity and ability to dissolve many hydrochloride salts, especially with gentle heating.

    • Acetonitrile (MeCN): Another excellent option, particularly for its lower boiling point, which simplifies removal during work-up.[4]

    • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can be effective, but caution is advised at higher temperatures in the presence of bases and electrophiles due to potential side reactions.[6]

  • Choice of Base: An inorganic base is typically used to neutralize the HCl salt.

    • Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base that is often sufficient.

    • Sodium Bicarbonate (NaHCO₃): A milder base that can be used if the electrophile is base-sensitive.

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): Organic bases that can also act as acid scavengers. They are soluble in organic solvents, which can be advantageous for homogeneous reactions.[5]

Experimental Protocol: General Procedure for N-Alkylation in a Polar Aprotic Solvent

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the chosen anhydrous polar aprotic solvent (e.g., DMF or MeCN).

  • Add the base (e.g., K₂CO₃, 2.0-2.5 eq.).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using a suitable technique like TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and proceed with a standard aqueous work-up and purification.

Solution 2: Utilizing Co-solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be employed. This involves mixing a solvent in which the hydrochloride salt has some solubility with another solvent that is suitable for the reaction conditions.

  • Example Co-solvent Systems:

    • Methanol/Dichloromethane (MeOH/DCM): A small amount of methanol can help dissolve the hydrochloride salt, while the bulk of the reaction occurs in DCM.

    • Ethanol/Toluene: Similar to the above, ethanol acts as the solubilizing agent.

Causality Behind Experimental Choices: The hydrochloride salt's insolubility in purely aprotic media is a primary hurdle. By introducing a base, we perform an in situ liberation of the free amine. This free amine is significantly less polar and more soluble in organic solvents than its salt form. The choice of a polar aprotic solvent is deliberate; these solvents solvate the cation of the inorganic base (e.g., K⁺ from K₂CO₃) well, but they poorly solvate the anion (CO₃²⁻), making the base more reactive. Furthermore, they do not form strong hydrogen bonds with the liberated amine nucleophile, leaving it more reactive for the desired N-alkylation.

Data and Diagrams

Table 1: Qualitative Solubility and Solvent Recommendations
Solvent ClassExamplesQualitative Solubility of Hydrochloride SaltSuitability for N-AlkylationKey Considerations
Polar Aprotic DMF, Acetonitrile, DMSOPoor to Moderate (Improves with base and heat)Highly Recommended Excellent for SN2 reactions.[6] Base is required.
Polar Protic Water, Methanol, EthanolModerate to GoodPossible, but with challengesCan be used, but may solvate the nucleophile, reducing reactivity. Also, can act as a competing nucleophile.
Ethers THF, 1,4-DioxaneVery PoorNot Recommended (unless with additives)Generally poor solvents for the salt.
Chlorinated Dichloromethane (DCM), ChloroformVery PoorNot Recommended (unless as part of a co-solvent system)The free base is soluble, but the salt is not.
Hydrocarbons Hexane, TolueneInsolubleNot RecommendedUnsuitable for dissolving the starting material.

Diagram 1: Solvent Selection Workflow for N-Alkylation

G start Start: N-Alkylation of Methyl 4-hydroxypiperidine-4-carboxylate HCl check_solubility Initial Solubility Test: Try dissolving in DMF or MeCN start->check_solubility is_soluble Is it sufficiently soluble with base and gentle warming? check_solubility->is_soluble run_reaction_aprotic Proceed with reaction in polar aprotic solvent (DMF, MeCN) with an inorganic base (e.g., K₂CO₃). is_soluble->run_reaction_aprotic Yes consider_cosolvent Consider a Co-solvent System is_soluble->consider_cosolvent No end Reaction Setup Complete run_reaction_aprotic->end cosolvent_options Examples: - Methanol/DCM - Ethanol/Toluene Use a minimal amount of the protic solvent. consider_cosolvent->cosolvent_options run_reaction_cosolvent Proceed with reaction in co-solvent system with a suitable base. cosolvent_options->run_reaction_cosolvent run_reaction_cosolvent->end

Caption: A decision tree for selecting an appropriate solvent system.

Diagram 2: The Role of Base in Liberating the Free Amine

G cluster_0 Insoluble Starting Material cluster_1 Addition of Base cluster_2 Liberated Free Amine and Byproducts start_material R₂NH₂⁺Cl⁻ (Insoluble in aprotic solvent) free_amine R₂NH (Soluble, Nucleophilic) start_material->free_amine + Base base Base (e.g., K₂CO₃) salts KCl + KHCO₃

Caption: The essential role of a base in the reaction.

References

Validation & Comparative

A Comparative Guide to Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride and Other Key Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride with other strategically selected piperidine derivatives. Tailored for researchers, scientists, and drug development professionals, this document provides a technical analysis of their synthesis, physicochemical properties, and applications, supported by experimental insights.

The Central Role of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a cornerstone of modern drug design. Its prevalence in a significant number of FDA-approved drugs highlights its status as a "privileged scaffold." This structural motif offers a unique combination of conformational flexibility, basicity, and the ability to be functionalized in three dimensions, making it an invaluable building block for creating novel therapeutic agents. This compound, with its distinct arrangement of hydroxyl and ester functional groups, serves as a versatile starting point for the synthesis of complex, biologically active molecules.

Featured Compound: this compound

This compound is a bifunctional synthetic building block of significant interest in the pharmaceutical industry. The piperidine ring is substituted at the 4-position with both a hydroxyl group and a methyl carboxylate. This unique substitution pattern provides multiple reactive sites for chemical modification, rendering it a valuable precursor for a wide range of therapeutic agents, including analgesics, antipsychotics, and antivirals. The hydrochloride salt form enhances its stability and aqueous solubility, which is advantageous for various reaction conditions.

Selection of Comparative Piperidine Derivatives

To provide a comprehensive analysis, we have selected three other piperidine derivatives that, while structurally related to our primary compound, offer distinct synthetic advantages and lead to different classes of final products.

  • 1-Boc-4-hydroxypiperidine: This derivative incorporates the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is widely used in organic synthesis to temporarily block the reactivity of the nitrogen atom, allowing for selective modifications at other positions of the molecule.

  • 4-Piperidinone hydrochloride: The presence of a ketone at the 4-position provides a versatile chemical handle for a variety of transformations, most notably reductive amination, which is a powerful method for introducing diverse amine-containing substituents.

  • Ethyl 4-aminopiperidine-1-carboxylate: This derivative features a primary amino group at the 4-position, which is a key nucleophilic center. This allows for the straightforward formation of amides, sulfonamides, and ureas, which are common functionalities in many drug molecules.

Comparative Physicochemical Properties

The physical and chemical properties of these building blocks are critical for their practical application in the laboratory. The following table summarizes some of their key characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
This compoundC₇H₁₄ClNO₃195.64168-172Bifunctional at C4, water-soluble salt
1-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.2663-67N-protected, soluble in organic solvents
4-Piperidinone hydrochlorideC₅H₁₀ClNO135.59148-152C4-ketone for reductive amination, water-soluble salt
Ethyl 4-aminopiperidine-1-carboxylateC₈H₁₆N₂O₂172.23Not Applicable (Liquid)C4-amino group for nucleophilic reactions

Expert Commentary: The choice of building block is often dictated by the planned synthetic route and the desired properties of the intermediates. The hydrochloride salts are ideal for reactions in aqueous or protic solvents, while the Boc-protected derivative offers excellent solubility in a broad range of aprotic organic solvents, providing greater flexibility in reaction design.

Synthetic Transformations and Experimental Protocols

The true utility of these piperidine derivatives is demonstrated in their chemical reactivity and the diverse range of molecules that can be synthesized from them.

Workflow 1: N-Functionalization of the Piperidine Ring

A primary step in many synthetic sequences involving piperidines is the attachment of a substituent to the nitrogen atom.

N_Functionalization_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start Methyl 4-hydroxypiperidine-4- carboxylate hydrochloride Reaction N-Alkylation or N-Acylation (e.g., R-Br, Et3N) Start->Reaction Base Product N-Substituted Piperidine Reaction->Product New C-N bond

Caption: General workflow for N-functionalization of a piperidine hydrochloride salt.

Experimental Protocol: N-Benzylation of this compound

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile. Add a base, for example, potassium carbonate (2.5 eq), to neutralize the hydrochloride and free the secondary amine.

  • Alkylation: Add the alkylating agent, such as benzyl bromide (1.2 eq), to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Comparative Analysis: In the case of 1-Boc-4-hydroxypiperidine, N-functionalization first requires the removal of the Boc group, typically with a strong acid like trifluoroacetic acid (TFA). This deprotection step is then followed by a similar alkylation or acylation procedure. While this adds a step to the synthesis, it is a crucial strategy for the synthesis of complex molecules where other functional groups need to be preserved. 4-Piperidinone hydrochloride can be N-functionalized directly after neutralization.

Workflow 2: Modification at the C4-Position

The C4-position is a key site for introducing molecular diversity.

C4_Modification_Workflow cluster_ketone 4-Piperidinone cluster_ester Methyl 4-hydroxy-4-carboxylate cluster_amine Ethyl 4-aminopiperidine Start C4-Substituted Piperidine Ketone Reductive Amination Ester Amide Formation Amine Acylation/Sulfonylation Product_Amine 4-Amino-piperidine Ketone->Product_Amine Product_Amide 4-Carboxamido-piperidine Ester->Product_Amide Product_AcylAmine 4-Acylamino-piperidine Amine->Product_AcylAmine

Caption: Comparative diversification strategies at the C4-position.

Experimental Protocol: Reductive Amination of 4-Piperidinone hydrochloride

  • Imine Formation: Dissolve 4-Piperidinone hydrochloride (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in a solvent such as methanol. Add a catalytic amount of acetic acid to promote the formation of the imine intermediate.

  • Reduction: After stirring for 1-2 hours at room temperature, cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in small portions.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Quench the reaction by the slow addition of water, and then extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Comparative Analysis: Methyl 4-hydroxypiperidine-4-carboxylate allows for the formation of amides from the ester group, typically after hydrolysis to the corresponding carboxylic acid. Ethyl 4-aminopiperidine-1-carboxylate provides a direct route to amides, sulfonamides, and ureas via reactions at the 4-amino group. This often represents a more direct and efficient route to these specific functionalities compared to the multi-step sequences that might be required starting from 4-piperidinone or the 4-hydroxy-4-carboxylate derivative.

Applications in Drug Discovery: Illustrative Examples

The choice of a specific piperidine building block is intrinsically linked to the biological target and the overall drug design strategy.

  • This compound is a precursor for the synthesis of complex molecules, including potent analgesics and enzyme inhibitors. The hydroxyl and ester groups can act as key pharmacophoric elements that interact with the biological target.

  • 1-Boc-4-hydroxypiperidine is frequently used in the synthesis of a wide variety of therapeutic agents, such as muscarinic receptor antagonists and kinase inhibitors.

  • 4-Piperidinone hydrochloride is a key starting material for the synthesis of many antipsychotic drugs, including the blockbuster drug Risperidone.

  • Ethyl 4-aminopiperidine-1-carboxylate is a common building block for compounds targeting G-protein coupled receptors (GPCRs) and ion channels, where the 4-amino group often plays a crucial role in binding to the target protein.

Concluding Remarks

This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox. However, a comprehensive understanding of the synthetic and chemical nuances of related piperidine derivatives is paramount for the efficient and successful design and execution of drug discovery programs. The selection of the optimal starting material will always be a strategic decision based on the specific synthetic route, the desired final compound, and the intended biological application. The continued exploration of novel piperidine scaffolds and their chemistry will undoubtedly lead to the discovery of the next generation of innovative medicines.

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Methyl 4-hydroxypiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this privileged structural class, methyl 4-hydroxypiperidine-4-carboxylate and its derivatives represent a versatile platform for the development of novel drugs targeting a range of biological endpoints, from analgesia to neuroprotection. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative framework supported by experimental data to inform rational drug design and optimization.

The Core Scaffold: A Launchpad for Chemical Diversity

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride serves as a readily available and modifiable starting material. Its key structural features—the secondary amine, the tertiary hydroxyl group, and the methyl ester—provide multiple handles for chemical elaboration. The hydrochloride salt form enhances aqueous solubility, a crucial property for biological testing and formulation. The inherent chirality at the C4 position also presents an opportunity for stereoselective synthesis and evaluation, a critical aspect of modern drug development.

Structure-Activity Relationship (SAR) Deep Dive: Decoding the Impact of Molecular Modifications

The biological activity of methyl 4-hydroxypiperidine-4-carboxylate derivatives is exquisitely sensitive to structural modifications at the piperidine nitrogen (N1), the C4 position, and the ester group. Understanding these relationships is paramount for designing compounds with desired potency, selectivity, and pharmacokinetic profiles.

N1-Substituent: The Gateway to Diverse Pharmacological Profiles

The nitrogen atom of the piperidine ring is the most common site for derivatization, with the nature of the N1-substituent profoundly influencing the pharmacological profile.

  • N-Alkylation: The introduction of various alkyl and aralkyl groups at the N1 position has been extensively explored. Generally, the size, lipophilicity, and presence of specific functional groups on the N-alkyl chain dictate the resulting biological activity. For instance, in the context of analgesic activity, N-phenethyl substitution has been shown to be a key feature in potent opioid receptor agonists like fentanyl and its analogs.[2][3] The synthesis of remifentanil, a potent and short-acting opioid, also utilizes intermediates derived from related piperidine structures.[4][5]

  • N-Acylation: Acylation of the piperidine nitrogen introduces an amide bond, which can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability.[6] N-acyl derivatives have been investigated for a range of activities. For example, N-propionyl substitution is a critical determinant for the high analgesic potency of fentanyl analogs.[7]

  • N-Arylation: The direct attachment of an aromatic ring to the piperidine nitrogen can lead to compounds with distinct pharmacological properties. This modification can influence pi-stacking interactions with biological targets.

The general trend observed is that increasing the lipophilicity of the N1-substituent can enhance binding affinity to certain receptors, but this must be balanced to maintain adequate aqueous solubility and avoid off-target effects.

dot

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Methyl 4-hydroxypiperidine-4-carboxylate HCl N_alkylation N-Alkylation start->N_alkylation Alkyl halide, Base N_acylation N-Acylation start->N_acylation Acyl chloride/Anhydride, Base Ester_mod Ester Modification start->Ester_mod Hydrolysis/Transesterification Analgesic Analgesic Assays (e.g., Tail-flick, Writhing) N_alkylation->Analgesic Calcium T-type Ca2+ Channel Blockade (Patch-clamp) N_alkylation->Calcium Cytotoxic Cytotoxicity Assays (e.g., DNS, MTT) N_alkylation->Cytotoxic N_acylation->Analgesic Neuro Neuroprotection Assays (e.g., MTT, Oxidative stress) Ester_mod->Neuro SAR Structure-Activity Relationship Analysis Analgesic->SAR Calcium->SAR Neuro->SAR Cytotoxic->SAR Optimization Lead Optimization SAR->Optimization Optimization->N_alkylation Optimization->N_acylation Optimization->Ester_mod

Caption: General workflow for SAR studies of methyl 4-hydroxypiperidine-4-carboxylate derivatives.

C4-Substituents: Fine-Tuning Potency and Selectivity

Modifications at the C4 position, which bears both a hydroxyl and a methyl carboxylate group, can significantly impact the molecule's interaction with its biological target.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (e.g., ethyl, propyl). These changes alter the compound's polarity and potential for hydrogen bonding, which can be critical for receptor binding. The conversion of the ester to an amide or other functional groups can also lead to novel activities.

  • Hydroxyl Group Modification: While less common, modification or bioisosteric replacement of the tertiary hydroxyl group can be explored. This group can participate in hydrogen bonding with the target protein, and its removal or replacement would likely have a significant impact on activity.

Comparative Performance: A Look at the Data

Derivative Class Modification Biological Target/Activity Key Findings Reference
N-Arylalkyl Piperidines N-Phenethyl and substituted phenethylOpioid Receptors (Analgesia)Potent analgesic activity, with potency influenced by substituents on the phenyl ring.[2][8]
N-Acyl Piperidines N-PropionylOpioid Receptors (Analgesia)Critical for high potency in fentanyl-related analgesics.[7]
4-Piperidinecarboxylates Various N-substituentsT-type Calcium ChannelsShowed inhibitory activity, suggesting potential for treating neuropathic pain.[7]
N-Benzyl-acylhydrazones N-benzyl and hydrazone at C4Multifunctional (Alzheimer's)Exhibited cholinesterase inhibition, antioxidant, and neuroprotective effects.[9]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis and biological evaluation of methyl 4-hydroxypiperidine-4-carboxylate derivatives.

Protocol 1: General Procedure for N-Alkylation[10][11]

dot

N_Alkylation_Workflow start Dissolve Methyl 4-hydroxypiperidine-4-carboxylate HCl and Base (e.g., K2CO3) in DMF add_halide Add Alkyl Halide (R-X) start->add_halide react Stir at room temperature or heat as required add_halide->react workup Work-up: - Filter solids - Evaporate solvent - Partition between water and organic solvent react->workup purify Purify by Column Chromatography workup->purify characterize Characterize: - NMR - MS - IR purify->characterize

Caption: Experimental workflow for the N-alkylation of methyl 4-hydroxypiperidine-4-carboxylate.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., K₂CO₃, Et₃N) (2-3 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the corresponding alkyl halide (e.g., benzyl bromide, phenethyl bromide) (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevate the temperature as needed, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Protocol 2: General Procedure for N-Acylation[6][12]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, pyridine) (2-3 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride, propionyl anhydride) (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: In Vitro Analgesic Activity - Tail-Flick Test[13][14][15]

Step-by-Step Methodology:

  • Acclimatize male Wistar rats or mice to the testing environment.

  • Determine the baseline tail-flick latency by focusing a beam of radiant heat on the distal portion of the tail and measuring the time taken to withdraw the tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Administer the test compound or vehicle control intraperitoneally or orally.

  • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Calculate the percentage of maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 4: In Vitro Neuroprotection Assay - MTT Assay[16][17]

dot

MTT_Assay_Workflow seed_cells Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate incubate1 Incubate for 24 hours seed_cells->incubate1 treat_compound Treat cells with test compounds at various concentrations incubate1->treat_compound incubate2 Incubate for a specified period treat_compound->incubate2 induce_toxicity Induce neurotoxicity (e.g., with H2O2 or Aβ peptide) incubate2->induce_toxicity incubate3 Incubate for 24 hours induce_toxicity->incubate3 add_mtt Add MTT solution to each well incubate3->add_mtt incubate4 Incubate for 4 hours add_mtt->incubate4 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate4->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Experimental workflow for the MTT assay to evaluate neuroprotective effects.

Step-by-Step Methodology:

  • Seed neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 2 hours).

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or aggregated amyloid-beta peptide for Alzheimer's disease models).

  • Incubate the cells for an additional 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

Conclusion and Future Directions

The methyl 4-hydroxypiperidine-4-carboxylate scaffold is a remarkably versatile platform for the discovery of novel therapeutic agents. The structure-activity relationships are complex, with the N1-substituent playing a dominant role in determining the pharmacological profile. By systematically modifying this and other positions, researchers can fine-tune the properties of these derivatives to achieve desired levels of potency, selectivity, and drug-like characteristics.

Future research in this area should focus on:

  • Exploring a wider range of N1-substituents: Incorporating novel and diverse chemical moieties can lead to the discovery of compounds with unique pharmacological profiles.

  • Stereoselective synthesis and evaluation: Separating and testing individual enantiomers is crucial, as they often exhibit different potencies and toxicities.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions with their biological targets will facilitate more rational drug design.

  • Pharmacokinetic and in vivo studies: Promising in vitro candidates must be evaluated in animal models to assess their efficacy, safety, and drug-like properties.

By leveraging the insights from structure-activity relationship studies and employing rigorous experimental protocols, the full therapeutic potential of methyl 4-hydroxypiperidine-4-carboxylate derivatives can be unlocked, paving the way for the development of next-generation medicines.

References

Comparison Guide: Advanced Catalytic Systems for the Functionalization of Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets, and its favorable physicochemical properties, including aqueous solubility. Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, a readily available building block, presents multiple reactive sites: a secondary amine, a tertiary alcohol, a methyl ester, and several C-H bonds. This multi-functionality is both an opportunity and a challenge. Traditional synthetic methods often require cumbersome protection-deprotection sequences to achieve selectivity, leading to lower overall yields and higher waste production.

This guide provides a comparative analysis of new catalytic methodologies—spanning transition metal catalysis, organocatalysis, and biocatalysis—that offer innovative solutions for the selective and efficient functionalization of this valuable scaffold. We will explore the underlying principles of these catalysts, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug discovery and development to leverage these advanced tools.

Part 1: Transition Metal Catalysis - The Powerhouse of C-C and C-N Bond Formation

Transition metal catalysis remains the most powerful and versatile tool for forging new carbon-carbon and carbon-nitrogen bonds. Recent advancements have shifted focus from classical cross-coupling to direct C-H functionalization, offering a more atom-economical approach to modify the piperidine core.[2][3][4]

Palladium (Pd) & Rhodium (Rh)-Catalyzed C-H Arylation

The direct arylation of C-H bonds is a transformative strategy. For a substrate like methyl 4-hydroxypiperidine-4-carboxylate, the challenge lies in controlling the site of functionalization.

  • Mechanism Insight: These reactions typically proceed via a chelation-assisted mechanism.[5] For piperidines, an appropriately chosen directing group (often attached to the nitrogen) can guide the metal catalyst to a specific C-H bond (e.g., C2 or C3), facilitating its cleavage and subsequent coupling with an aryl halide or equivalent.[6] While the parent hydrochloride salt would need in situ neutralization and N-functionalization with a directing group, this approach provides a powerful route to novel analogs.

  • Performance: Rhodium(III) catalysts have shown remarkable efficacy in the C-H activation and annulation of N-aryl-2-aminopyridines, a strategy adaptable to other N-heterocycles.[5] Palladium catalysts are workhorses for such transformations, often requiring an oxidant and specific ligands to facilitate the catalytic cycle.[7][8]

Iridium (Ir) & Ruthenium (Ru)-Catalyzed Hydrogenation and Transfer Hydrogenation

While the piperidine ring is already saturated, related pyridine precursors are commonly used to synthesize substituted piperidines. Asymmetric hydrogenation is key to controlling stereochemistry.

  • Expertise & Experience: Iridium(I) complexes with chiral P,N-ligands have proven highly effective for the asymmetric hydrogenation of pyridinium salts, proceeding through an outer-sphere mechanism to yield enantiomerically enriched piperidines.[9] Ruthenium-based catalysts are also prominent, with notable examples in diastereoselective cis-hydrogenation of substituted pyridines.[9] Borane-catalyzed, metal-free transfer hydrogenation has also emerged as a practical alternative to high-pressure H2 gas.[10]

Workflow for Catalyst Screening in C-H Functionalization

Below is a generalized workflow for screening transition metal catalysts for a C-H functionalization reaction on an N-derivatized piperidine substrate.

G cluster_0 Phase 1: Catalyst & Ligand Screen cluster_1 Phase 2: Reaction Optimization cluster_2 Phase 3: Validation & Scale-up A Substrate Preparation (N-derivatization with DG) B Setup Parallel Reactions (96-well plate) A->B C Screen Metal Precursors (Pd, Rh, Ru, Ir) B->C D Screen Ligand Library (Phosphines, N-heterocyclic carbenes) C->D E Optimize Solvent & Base D->E Select top hits F Optimize Temperature & Time E->F G Assess Additive Effects (e.g., Ag(I) salts) F->G H LC-MS Analysis for Conversion G->H I Isolate & Characterize Product H->I Identify optimal condition J Confirm Regioselectivity (NMR) I->J K Scale-up Best Condition J->K L Final Product K->L

Caption: High-throughput screening workflow for C-H functionalization.

Part 2: Organocatalysis - The Metal-Free Alternative

Organocatalysis avoids the use of potentially toxic and expensive transition metals, a significant advantage in pharmaceutical manufacturing. These small organic molecules act as catalysts, often mimicking enzymatic reaction mechanisms.

Proline-Derived Catalysts

L-proline and its derivatives are exceptionally effective bifunctional catalysts, containing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid).

  • Mechanism Insight: These catalysts activate carbonyl compounds by forming enamine or iminium ion intermediates. For our substrate, derivatization would be necessary to introduce a reactive handle. For example, oxidation of the secondary amine to an iminium ion in situ could be followed by an organocatalyzed nucleophilic addition at the C2 position. A more direct application involves reacting a derivative of the piperidine (e.g., an aldehyde appended at the nitrogen) in a domino Michael addition/aminalization process to construct complex fused ring systems with excellent enantioselectivity.[11]

Guanidine Catalysts

Chiral guanidines are strong, non-nucleophilic Brønsted bases that can deprotonate weakly acidic C-H bonds, activating substrates for subsequent reactions.[12]

  • Trustworthiness: The high pKa of guanidines allows them to generate nucleophiles under mild conditions. Their catalytic cycle often involves proton transfer and the formation of a well-organized, hydrogen-bonded transition state between the protonated guanidinium cation and the reacting partners, ensuring high stereocontrol.[12] This makes them suitable for reactions like Michael additions or conjugate additions to the piperidine scaffold, assuming a suitable electrophilic handle is present.

Part 3: Biocatalysis - Nature's Approach to Selectivity

Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, operating under mild, aqueous conditions. This makes biocatalysis a highly sustainable and attractive option for complex molecule synthesis.[13]

Cytochrome P450 Monooxygenases (P450s)

P450s are a superfamily of enzymes capable of activating molecular oxygen to perform a variety of oxidative transformations, most notably the hydroxylation of unactivated C-H bonds.[14]

  • Expertise & Experience: For the methyl 4-hydroxypiperidine-4-carboxylate scaffold, a P450 enzyme could potentially hydroxylate the C3 position with high regioselectivity and stereoselectivity. This introduces a new functional group that can be used for further derivatization. Protein engineering and directed evolution can be used to tune the activity and selectivity of P450s for non-natural substrates.[14]

Imine Reductases (IREDs) and Transaminases (TAs)

These enzymes are workhorses for the asymmetric synthesis of amines.

  • Mechanism Insight: While our starting material already contains an amine, these enzymes are invaluable for synthesizing derivatives. For instance, a keto-derivative of the piperidine could be converted into a chiral amine using a transaminase with an amine donor.[13] Similarly, IREDs can perform reductive amination, coupling a ketone with an amine source in the presence of a nicotinamide cofactor (NAD(P)H).[13] This provides a direct route to chiral amino-piperidines. Recently, a combination of biocatalytic C-H oxidation followed by radical cross-coupling has been shown to be a powerful strategy for building complex piperidines.[15]

Part 4: Comparative Performance & Data Summary

The choice of catalyst depends heavily on the desired transformation. The table below summarizes the potential applications and characteristics of each catalyst class for functionalizing the piperidine core.

Catalyst ClassRepresentative Catalyst(s)Target Reaction TypeKey AdvantagesKey Limitations
Transition Metal Pd(OAc)₂, [RhCp*Cl₂]₂, RuCl₃C-H Functionalization, Hydrogenation, Cross-Coupling[7][9][10]High reactivity, broad substrate scope, well-established methods.Potential for metal contamination, often requires harsh conditions, cost.
Organocatalysis L-Proline derivatives, Chiral GuanidinesAsymmetric C-C bond formation (Michael, Aldol), Conjugate Addition[11][12]Metal-free, environmentally benign, high enantioselectivity.Lower turnover numbers than metals, may require higher catalyst loading.
Biocatalysis P450s, Imine Reductases (IREDs)Selective C-H Hydroxylation, Asymmetric Reductive Amination[13][14][15]Unmatched selectivity (regio-, stereo-), mild aqueous conditions, sustainable.Substrate scope can be limited, requires protein engineering for new targets.

Part 5: Detailed Experimental Protocols

Here, we provide a representative protocol for a modern catalytic reaction and contrast it with a traditional approach.

Protocol 1: Modern - Biocatalytic C-H Hydroxylation at C3 (Hypothetical)

This protocol is based on established procedures for P450-catalyzed hydroxylations and is adapted for the target substrate.

Objective: To selectively install a hydroxyl group at the C3 position of N-Boc-methyl 4-hydroxypiperidine-4-carboxylate.

  • Substrate Preparation:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours.

    • Rationale: The amine must be protected to prevent side reactions and to modulate solubility for the biocatalytic step. The Boc group is a common choice.

    • Work up the reaction with aqueous HCl and extract with DCM. Purify by column chromatography to obtain the N-Boc protected substrate.

  • Biocatalytic Reaction:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • In a reaction vessel, combine the buffer, a P450 enzyme variant known for C-H hydroxylation (e.g., an engineered P450 BM3, 1-5 µM), and a glucose dehydrogenase (GDH) for cofactor regeneration (1-2 U/mL).

    • Add NADP⁺ (0.5 mM) and glucose (100 mM).

    • Rationale: The P450 catalytic cycle requires a reduced NAD(P)H cofactor. The GDH/glucose system continuously regenerates NADPH from NADP⁺, making the process economical.

    • Add the N-Boc protected substrate (1-10 mM final concentration, often from a DMSO stock).

    • Incubate the reaction at 25-30 °C with shaking (200 rpm) for 24-48 hours.

  • Analysis and Purification:

    • Monitor the reaction by LC-MS or GC-MS.

    • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the product, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

    • Purify the diol product by silica gel chromatography.

Protocol 2: Traditional - Non-selective Radical Bromination/Substitution

Objective: To functionalize a C-H bond via a less controlled, traditional method.

  • Reaction Setup:

    • In a round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, dissolve N-Boc-methyl 4-hydroxypiperidine-4-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄).

    • Rationale: CCl₄ is a standard solvent for radical reactions, though its use is now heavily restricted due to toxicity.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

    • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp for 4-6 hours.

  • Work-up and Subsequent Reaction:

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the solvent.

    • The crude product will be a mixture of brominated regioisomers.

    • This mixture would then be reacted with a nucleophile (e.g., in an Sₙ2 reaction), leading to a complex mixture of final products that is challenging to separate.

Comparison: The biocatalytic approach offers superior selectivity, milder conditions, and avoids toxic reagents, directly yielding a single, valuable product. The traditional radical method is non-selective, requires harsh conditions, and results in a difficult-to-purify product mixture.

Conclusion

The functionalization of key scaffolds like this compound is a critical task in drug discovery. While traditional methods are often limited by poor selectivity and harsh conditions, new catalytic technologies offer powerful solutions. Transition metal catalysts provide robust and versatile routes to C-C and C-N bond formation, particularly through emerging C-H functionalization strategies. Organocatalysis presents a metal-free, often highly stereoselective alternative. Finally, biocatalysis stands out for its unparalleled selectivity and sustainable reaction conditions. The judicious selection and application of these modern catalysts will undoubtedly accelerate the discovery and development of next-generation therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.